1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-7-1-3-8(4-2-7)14-6-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBQVVMPYACAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115773-19-8 | |
| Record name | 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Building Block in Modern Chemistry
1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry and advanced materials science. Its structure uniquely combines a reactive chloromethyl group, a classic electrophilic handle for molecular elaboration, with a 4-(2,2,2-trifluoroethoxy) substituent. This latter group is a powerful modulator of physicochemical properties, often enhancing metabolic stability and membrane permeability in bioactive molecules.[1] The strategic incorporation of fluorinated moieties is a cornerstone of modern drug design, and this compound serves as a readily available starting material for accessing complex molecular architectures.[2][3]
This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its practical applications and handling, grounded in established scientific principles and experimental insights.
Physicochemical and Spectroscopic Profile
The structural attributes of this compound give rise to a distinct set of physical and spectroscopic characteristics. As a Senior Application Scientist, understanding these properties is paramount for designing reactions, choosing appropriate analytical techniques, and ensuring safe handling.
Core Properties
The compound is identified by the following core parameters. While a dedicated CAS number is not widely indexed, its molecular formula and unique identifiers like the InChIKey provide unambiguous identification.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClF₃O | [4] |
| Molecular Weight | 224.61 g/mol | [4] |
| Exact Mass | 224.021577 g/mol | [4] |
| Physical Form | Colorless Oil | [4] |
| InChIKey | MQBQVVMPYACAOW-UHFFFAOYSA-N | [4] |
Spectroscopic Signature
Spectroscopic analysis is the cornerstone of structural verification. Below are the anticipated NMR and mass spectrometry characteristics for this molecule, based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃ would exhibit characteristic signals for each unique proton and carbon environment.
-
¹H NMR: The spectrum is expected to be relatively simple. The aromatic protons will appear as two distinct doublets (an AA'BB' system) due to the para-substitution pattern. The chloromethyl protons will present as a sharp singlet, and the ethoxy methylene protons will show as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, one for the chloromethyl carbon, and two for the trifluoroethoxy group. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the fluorine atoms.[5]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |
| Ar-H (ortho to -CH₂Cl) | ~7.35 (d, 2H) | ~130.0 | Deshielded by the adjacent chloromethyl group. |
| Ar-H (ortho to -OCH₂CF₃) | ~6.95 (d, 2H) | ~115.0 | Shielded by the electron-donating ether oxygen. |
| -CH₂Cl | ~4.55 (s, 2H) | ~45.0 | Typical range for a benzylic chloride.[6] |
| -OCH₂CF₃ | ~4.35 (q, 2H, J ≈ 8 Hz) | ~66.0 (q, J ≈ 35 Hz) | Quartet splitting due to ³J(H,F) coupling. The carbon shows ²J(C,F) coupling. |
| -OCH₂C F₃ | N/A | ~123.0 (q, J ≈ 278 Hz) | Large one-bond ¹J(C,F) coupling constant results in a distinct quartet. |
| Ar-C -CH₂Cl | N/A | ~136.0 | Quaternary carbon attached to the chloromethyl group. |
| Ar-C -OCH₂CF₃ | N/A | ~158.0 | Quaternary carbon attached to the ether oxygen, significantly deshielded.[5] |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry provides critical information about the molecular weight and fragmentation pattern, which is a fingerprint of the molecule's structure.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak cluster at m/z 224 and 226, with an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[4]
-
Key Fragments: The most prominent fragmentation pathway is the loss of the chlorine atom to form a stable benzylic carbocation. The base peak is often the tropylium-like ion resulting from this fragmentation.
| m/z (Mass/Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
| 224/226 | [C₉H₈ClF₃O]⁺ | Molecular Ion (M⁺) |
| 189 | [C₉H₈F₃O]⁺ | Loss of Chlorine radical (•Cl) |
| 121 | [C₇H₆O]⁺ | Loss of •CH₂Cl and subsequent rearrangements |
Synthesis and Mechanistic Considerations
From a synthetic standpoint, accessing this compound can be approached via two primary retrosynthetic disconnections. The choice between these routes often depends on starting material availability, scalability, and the desired purity profile.
Route 1: Chloromethylation of (2,2,2-Trifluoroethoxy)benzene
This is arguably the more direct approach. It involves the electrophilic aromatic substitution of (2,2,2-trifluoroethoxy)benzene.
-
Reaction: (2,2,2-Trifluoroethoxy)benzene is treated with a chloromethylating agent, such as a mixture of paraformaldehyde and hydrogen chloride, in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).
-
Mechanism: The Lewis acid activates the formaldehyde, generating a highly electrophilic species (notionally, ⁺CH₂OH or ⁺CH₂Cl). The (2,2,2-trifluoroethoxy) group is an ortho-, para-director. Due to steric hindrance from the bulky ether group, the para-substituted product is heavily favored.
-
Causality: This method is efficient for activated aromatic rings. The ether group provides sufficient activation for the electrophilic substitution to proceed under relatively mild conditions. Controlling the stoichiometry is key to preventing the formation of diarylmethane byproducts.
Caption: Synthesis via chloromethylation of the parent ether.
Route 2: Williamson Ether Synthesis
This classic ether synthesis involves the reaction of an alkoxide with an alkyl halide.
-
Reaction: 4-(Chloromethyl)phenol is first deprotonated with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the corresponding phenoxide. This nucleophile is then reacted with a trifluoroethylating agent like 2,2,2-trifluoroethyl tosylate or triflate.
-
Mechanism: This is a standard Sₙ2 reaction. The phenoxide anion acts as a nucleophile, attacking the electrophilic methylene carbon of the trifluoroethylating agent and displacing the leaving group (tosylate, triflate).
-
Causality: This route is advantageous when the starting phenol is readily available and when precise control over the ether formation is required. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions. The use of a good leaving group on the trifluoroethyl component ensures a high reaction rate.
Applications in Drug Discovery and Development
The title compound is not merely a synthetic curiosity; it is a strategic tool for medicinal chemists. Both the trifluoroethoxy and chloromethyl moieties serve distinct, valuable functions in the design of new therapeutic agents.
-
The Trifluoroethoxy Group: This group acts as a "lipophilic hydrogen bond donor mimic" and significantly impacts a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[7]
-
Lipophilicity: The trifluoroethoxy group increases the overall lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, a critical factor for oral absorption and reaching intracellular targets.[8]
-
Receptor Binding: The strong dipole moment of the C-F bonds can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.
-
-
The Chloromethyl Group: This functional group is a versatile electrophilic handle. It readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of the molecule to a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This makes it an ideal starting point for building larger, more complex molecules and for creating libraries of compounds for high-throughput screening.
Experimental Protocol: Nucleophilic Substitution with a Secondary Amine
This section provides a representative, self-validating protocol for using this compound in a typical alkylation reaction. The rationale behind each step is explained to provide a framework for experimental design.
Objective: To synthesize N-benzyl-N-methyl-1-(4-(2,2,2-trifluoroethoxy)phenyl)methanamine.
Materials:
-
This compound (1.0 eq)
-
N-Methylbenzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Scientist's Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, especially given the basic conditions. Acetonitrile is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, thus maximizing its reactivity.
-
-
Addition of Reagents:
-
Add anhydrous potassium carbonate (2.0 eq) and N-methylbenzylamine (1.1 eq) to the stirring solution.
-
Scientist's Rationale: K₂CO₃ is a mild, solid base that will neutralize the HCl formed during the reaction, driving it to completion. Using a slight excess of the amine nucleophile (1.1 eq) ensures the complete consumption of the limiting electrophile.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloromethyl compound is consumed.
-
Scientist's Rationale: Gentle heating increases the rate of the Sₙ2 reaction. Reaction monitoring is a self-validating step; it provides direct evidence of reaction completion and prevents unnecessary heating that could lead to byproduct formation.
-
-
Workup and Isolation:
-
Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).
-
Scientist's Rationale: The aqueous workup removes the inorganic salts and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.
-
Scientist's Rationale: Drying the organic phase is essential before solvent removal. Flash chromatography is the standard method for purifying non-volatile organic compounds, ensuring a high-purity final product suitable for further use or analysis.
-
Caption: Step-by-step workflow for a nucleophilic substitution.
Safety and Handling
As with any reactive benzyl halide derivative, proper safety protocols must be strictly followed. Based on data from structurally similar compounds like 1-(Chloromethyl)-4-(trifluoromethoxy)benzene, this chemical should be considered hazardous.[9]
-
Hazard Classification: Expected to be corrosive and a lachrymator. Causes severe skin burns and eye damage. May cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only in a well-ventilated area. Keep away from incompatible materials such as strong bases and amines, except under controlled reaction conditions.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.
References
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Ningbo Innopharmchem Co., Ltd. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from [Link]
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Ningbo Innopharmchem Co., Ltd. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. Retrieved from [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
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SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. Retrieved from [Link]
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Georg-Thieme-Verlag. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis, Properties, and Application of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. We will delineate its core chemical and physical properties, propose a robust synthetic pathway with a detailed experimental protocol, and explore the distinct reactivity conferred by its two key functional moieties: the benzylic chloride and the trifluoroethoxy group. The document elucidates the compound's strategic value as a synthetic intermediate in drug discovery, focusing on how its unique structure can be leveraged to enhance the metabolic stability and pharmacokinetic profiles of lead candidates. Safety protocols and handling guidelines based on analogous structures are also provided for researchers.
Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic compound designed for use as an intermediate in complex organic synthesis. The presence of a reactive chloromethyl group and a stability-enhancing trifluoroethoxy group makes it a valuable reagent for introducing the 4-(2,2,2-trifluoroethoxy)benzyl moiety into target molecules.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₈ClF₃O | [1] |
| Molecular Weight | 224.61 g/mol | Calculated |
| Monoisotopic Mass | 224.02158 Da | [1] |
| Canonical SMILES | C1=CC(=CC=C1CCl)OCC(F)(F)F | [1] |
| InChIKey | MQBQVVMPYACAOW-UHFFFAOYSA-N | [1] |
| CAS Number | Not assigned in public databases | - |
While direct experimental data for this specific compound is not extensively published, its physical properties can be reliably estimated based on structurally similar molecules. The compound is expected to be a high-boiling liquid or a low-melting solid. The trifluoroethoxy group significantly increases lipophilicity, predicting poor solubility in water but excellent solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale / Comparison Compound |
|---|---|---|
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for benzylic chlorides and aromatic ethers. |
| Boiling Point | >220 °C (at 760 mmHg) | Higher than (Trifluoromethoxy)benzene (102 °C) and 1,4-Bis(2,2,2-trifluoroethoxy)benzene (216 °C) due to increased molecular weight and polarity.[2][3] |
| Density | ~1.3 g/mL | Similar fluorinated aromatics like 1-Chloro-4-(trifluoromethoxy)benzene have densities of ~1.37 g/cm³.[4] |
| XlogP (Predicted) | 3.4 | This value indicates high lipophilicity, a key feature for applications in medicinal chemistry.[1] |
Synthesis and Characterization
A robust and scalable synthesis of this compound can be achieved via the electrophilic chloromethylation of (2,2,2-trifluoroethoxy)benzene. This classic reaction provides a direct route to the desired para-substituted product.
Recommended Synthetic Pathway
The Blanc chloromethylation reaction is the most logical approach. The starting material, (2,2,2-trifluoroethoxy)benzene, is treated with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. The trifluoroethoxy group is an ortho-, para-directing group for electrophilic aromatic substitution. While a mixture of ortho and para isomers is expected, the para isomer is typically the major product due to reduced steric hindrance.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet, add (2,2,2-trifluoroethoxy)benzene (1.0 eq).
-
Reagent Addition: Add paraformaldehyde (1.2 eq) and anhydrous zinc chloride (ZnCl₂, 0.5 eq). The use of a Lewis acid like ZnCl₂ is critical to generate the reactive electrophile, the chloromethyl cation ([CH₂Cl]⁺), from formaldehyde and HCl.[5]
-
Reaction Initiation: Cool the flask to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the stirred suspension. Causality: This step must be done slowly and at low temperature to control the exothermic reaction and prevent unwanted polymerization side-reactions.
-
Reaction Progression: After the initial HCl addition, allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Extraction: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water to quench the reaction and dissolve the zinc salts. Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product, likely a mixture of para and ortho isomers, can be purified using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The identity and purity of the final product should be confirmed by spectroscopic methods.
Table 3: Predicted Spectroscopic Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment | Rationale / Comparison |
|---|---|---|---|---|---|
| ¹H NMR | ~7.35 | Doublet | ~8.5 Hz | 2H, Ar-H (ortho to -CH₂Cl) | Aromatic protons in a para-substituted ring. |
| ~6.95 | Doublet | ~8.5 Hz | 2H, Ar-H (ortho to -OCH₂) | Shielded by the electron-donating oxygen atom. | |
| ~4.58 | Singlet | - | 2H, -CH₂ Cl | Typical range for benzylic chlorides.[6] | |
| ~4.35 | Quartet | ~8.0 Hz | 2H, -OCH₂ CF₃ | Coupled to three fluorine atoms. Shifted downfield by oxygen. | |
| ¹⁹F NMR | ~ -74.5 | Triplet | ~8.0 Hz | 3F, -OCH₂CF₃ | Coupled to two adjacent protons. Similar to other trifluoroethoxy compounds.[7] |
| ¹³C NMR | ~158 | - | - | Ar-C -O | - |
| ~135 | - | - | Ar-C -CH₂Cl | - | |
| ~130 | - | - | Ar-C H | - | |
| ~115 | - | - | Ar-C H | - | |
| ~66 | Quartet | ~35 Hz | -OC H₂CF₃ | - | |
| ~124 | Quartet | ~277 Hz | -OCH₂C F₃ | - |
| | ~45 | - | - | -C H₂Cl | - |
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the orthogonal reactivity of its two functional groups.
The Benzylic Chloride Moiety: An Electrophilic Handle
The chloromethyl group is the primary site of reactivity. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions (S_N2). This allows for the covalent attachment of the 4-(2,2,2-trifluoroethoxy)benzyl group to a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reaction is a cornerstone of its application in building more complex molecules.[6]
Caption: S_N2 reaction with a generic nucleophile (Nu⁻).
The 2,2,2-Trifluoroethoxy Moiety: A Stability and Property Modulator
The trifluoroethoxy group is a powerful modulator of molecular properties in drug design.[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group highly resistant to oxidative metabolism (e.g., O-dealkylation) by cytochrome P450 enzymes.[9] This can significantly increase the half-life and bioavailability of a drug candidate.
-
Lipophilicity: Fluorine substitution increases lipophilicity (logP). The trifluoroethoxy group can enhance a molecule's ability to cross biological membranes, which is crucial for oral absorption and reaching intracellular targets.[10][11]
-
Receptor Binding: The strong dipole moment of the C-F bonds can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
Application in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of new chemical entities (NCEs).[11] Medicinal chemists use this building block to strategically introduce the 4-(2,2,2-trifluoroethoxy)benzyl group onto a parent scaffold. This modification is often part of a lead optimization campaign aimed at improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a potential drug.
For example, if a lead compound suffers from rapid metabolic degradation at a phenolic hydroxyl or amine position, alkylation with this reagent replaces a labile proton with a metabolically robust benzyl group, which itself is protected from degradation by the trifluoroethoxy moiety. This can turn a compound with poor pharmacokinetic properties into a viable drug candidate. Such strategies are employed in the development of therapeutics for oncology, inflammation, and central nervous system disorders.[11]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on analogous structures like 1-(chloromethyl)-4-(trifluoromethoxy)benzene, it must be treated as a hazardous chemical.[12]
-
Hazards: Expected to be corrosive and cause severe skin burns and eye damage.[12] As a benzylic chloride, it is a lachrymator and a potential alkylating agent. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.
-
Handling: Use only under an inert atmosphere (e.g., nitrogen or argon). Avoid breathing vapors. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area. Protect from moisture, which can cause hydrolysis of the chloromethyl group.[12]
-
Incompatibilities: Strong bases, amines, and oxidizing agents.[12]
-
Decomposition: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, hydrogen chloride (HCl), and hydrogen fluoride (HF).[12]
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. The combination of a reactive benzylic chloride for molecular construction and a trifluoroethoxy group for enhancing physicochemical and pharmacokinetic properties makes it an important tool for researchers in drug discovery and materials science. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
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CAS Common Chemistry. 1-Chloro-4-(trifluoromethoxy)benzene. [Link]
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Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). [Link]
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Airgas. (2021, September 15). SAFETY DATA SHEET: 1-chloro-4-(trifluoromethyl)benzene. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
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A Comprehensive Technical Guide to 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a key chemical intermediate for researchers and professionals in drug development. The document elucidates the compound's precise IUPAC nomenclature, structural features, and physicochemical properties. A significant focus is placed on its synthetic pathways, reactivity, and strategic applications as a versatile building block in medicinal chemistry. The guide details the profound impact of the 2,2,2-trifluoroethoxy moiety on critical drug-like properties, including metabolic stability and lipophilicity. Furthermore, a detailed experimental protocol for its synthesis and characterization is provided, alongside essential safety and handling information, to equip scientists with the knowledge required for its effective and safe utilization in the laboratory.
IUPAC Nomenclature and Structural Analysis
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the topic compound is This compound . This nomenclature is derived by identifying the parent structure and its substituents according to established rules.[1][2][3]
-
Parent Structure : The core of the molecule is a benzene ring.
-
Substituents : The benzene ring is disubstituted with two groups:
-
A (chloromethyl) group (-CH₂Cl).
-
A (2,2,2-trifluoroethoxy) group (-OCH₂CF₃).
-
-
Numbering : The positions of the substituents are indicated by numbering the carbons of the benzene ring to give the lowest possible locants.[2] The substituents are in a para configuration, meaning they are on opposite sides of the ring, at positions 1 and 4.[4]
-
Alphabetization : The substituents are listed alphabetically ('chloromethyl' before 'trifluoroethoxy').
The structure possesses two key functional regions: the reactive benzylic chloride handle and the property-modulating trifluoroethoxy tail. The chloromethyl group serves as a potent electrophile, while the trifluoroethoxy group is a bioisostere of the less stable methoxy group, offering significant advantages in drug design.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are critical for its application in synthesis. While extensive experimental data for this specific compound is not broadly published, properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value (Predicted/Calculated) | Reference/Note |
| Molecular Formula | C₉H₈ClF₃O | Calculated |
| Molecular Weight | 224.60 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds like 1-(chloromethyl)-4-(difluoromethoxy)benzene. |
| Boiling Point | ~230-250 °C at 760 mmHg | Predicted value, based on analogues such as 1-(chloromethyl)-4-(difluoromethoxy)benzene which has a predicted boiling point of 224.9±35.0 °C.[5] |
| Density | ~1.3 g/cm³ | Predicted value, based on analogues like 1-Chloro-4-(trifluoromethoxy)benzene (1.3679 g/cm³).[6] |
| Solubility | Insoluble in water; soluble in common organic solvents (DCM, Ether, THF, Ethyl Acetate). | Typical for halogenated aromatic ethers. |
| InChI Key | (Not publicly available) | A unique identifier would be generated upon database submission. Analogous to JQZAEUFPPSRDOP-UHFFFAOYSA-N for 1-chloro-4-(chloromethyl)benzene.[7] |
Spectroscopic Profile (Expected):
-
¹H NMR : Distinct signals for the aromatic protons (two doublets, AA'BB' system), a singlet for the benzylic -CH₂Cl protons (~4.6 ppm), and a quartet for the -OCH₂- protons (~4.4 ppm, coupled to the ³F of the CF₃ group).
-
¹³C NMR : Signals corresponding to the eight unique carbon atoms, with the CF₃ carbon showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR : A singlet (or a triplet if coupled to the -CH₂- protons) around -74 ppm, characteristic of a CF₃ group adjacent to an ethoxy moiety.
-
Mass Spectrometry (EI) : A molecular ion peak (M⁺) at m/z 224, along with a characteristic M+2 peak (~33% intensity of M⁺) due to the ³⁷Cl isotope. Fragmentation would likely show loss of Cl (m/z 189) and the tropylium-like cation [C₈H₈F₃O]⁺.
Synthesis and Reactivity
3.1 Synthetic Strategy
The most direct and industrially scalable approach to synthesizing this compound is via the electrophilic chloromethylation of 1-(2,2,2-trifluoroethoxy)benzene. This precursor is readily synthesized from 4-aminophenol or hydroquinone. The chloromethylation reaction, a variant of the Friedel-Crafts alkylation, introduces the reactive -CH₂Cl group onto the aromatic ring.
Causality in Reagent Selection :
-
Chloromethylating Agent : A combination of paraformaldehyde and concentrated hydrochloric acid is often used as a source of the electrophilic species. This in-situ generation is safer than using highly carcinogenic chloromethyl methyl ether.
-
Catalyst : A Lewis acid such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) is essential to polarize the C-O bond of the formaldehyde-HCl adduct, generating the highly reactive chloromethyl cation ([CH₂Cl]⁺) or a related electrophilic complex required for the aromatic substitution.[8][9]
3.2 Reactivity Profile
The primary site of reactivity is the benzylic carbon of the chloromethyl group. This carbon is highly susceptible to nucleophilic attack via an Sₙ2 mechanism due to:
-
The electron-withdrawing nature of the chlorine atom, which polarizes the C-Cl bond.
-
The stability of the benzylic transition state, which is stabilized by the adjacent aromatic ring.
This reactivity makes the compound an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, phenols, and carbanions, enabling the covalent attachment of the 4-(2,2,2-trifluoroethoxy)benzyl moiety to a target scaffold.
Strategic Applications in Medicinal Chemistry and Drug Development
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for constructing complex drug candidates. Its utility stems from the unique combination of its reactive and property-modulating groups.
4.1 Role as a Versatile Synthetic Intermediate
The chloromethyl group allows for the facile introduction of the 4-(2,2,2-trifluoroethoxy)benzyl scaffold into a lead molecule. This is a common strategy in lead optimization to explore the chemical space around a pharmacophore and improve drug properties. The introduction of this group can enhance binding affinity through new hydrophobic or van der Waals interactions within a target's binding pocket.
4.2 The Impact of the 2,2,2-Trifluoroethoxy Moiety
Incorporating fluorine-containing groups is a cornerstone of modern medicinal chemistry.[10] The trifluoroethoxy group, in particular, offers several distinct advantages over a simple methoxy or ethoxy group:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds at the ethoxy terminus blocks oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer drug half-life and improved bioavailability.[10]
-
Increased Lipophilicity : The trifluoromethoxy group is highly lipophilic, with a Hansch lipophilicity parameter (π) of approximately +1.04.[11] This increased lipophilicity can significantly improve a drug's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[10][11]
-
Modulation of Physicochemical Properties : The strongly electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its interactions with biological targets.
4.3 Workflow for Moiety Incorporation
The following diagram illustrates a generalized workflow for using this compound to modify a lead compound containing a nucleophilic group (e.g., a phenol).
Caption: Generalized workflow for Sₙ2 alkylation using the title compound.
Safety, Handling, and Storage
As a benzylic chloride, this compound is expected to be a hazardous substance.
-
Hazards : It should be treated as a lachrymator (tear-inducing), a skin and respiratory tract irritant, and a potential alkylating agent. Similar compounds are classified as corrosive and harmful if swallowed.
-
Personal Protective Equipment (PPE) : All manipulations must be conducted inside a certified chemical fume hood. Impervious gloves (e.g., nitrile), chemical splash goggles, and a lab coat are mandatory.
-
Handling : Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
Experimental Protocol: Synthesis and Characterization
This protocol describes a representative procedure for the chloromethylation of 1-(2,2,2-trifluoroethoxy)benzene.
Objective : To synthesize this compound.
Materials :
-
1-(2,2,2-trifluoroethoxy)benzene (1 equiv.)
-
Paraformaldehyde (1.5 equiv.)
-
Anhydrous Zinc Chloride (0.5 equiv.)
-
Concentrated Hydrochloric Acid (~37%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure :
-
Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 1-(2,2,2-trifluoroethoxy)benzene (1 equiv.), paraformaldehyde (1.5 equiv.), and anhydrous zinc chloride (0.5 equiv.).
-
Reagent Addition : Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid via an addition funnel over 30 minutes with vigorous stirring. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive byproduct formation.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature and dilute with DCM. Carefully pour the mixture into a separatory funnel containing cold water.
-
Extraction : Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x, to neutralize excess acid), and finally with brine (1x). Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming neutralization.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization : Collect the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS to confirm its identity and purity.
Conclusion
This compound is a strategically important synthetic intermediate in modern drug discovery. Its dual-functionality, combining a reactive electrophilic center with a metabolically robust and lipophilic side chain, provides medicinal chemists with a powerful tool for lead optimization. Understanding its synthesis, reactivity, and the functional consequences of its incorporation allows researchers to rationally design next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Proper handling and safety precautions are paramount when working with this potent alkylating agent.
References
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CAS Common Chemistry. (n.d.). 1-Chloro-4-(trifluoromethoxy)benzene. CAS, a division of the American Chemical Society. Retrieved December 1, 2025, from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. Retrieved from [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
An In-depth Technical Guide:
Introduction
In the landscape of drug discovery and materials science, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic ether with significant potential as a versatile building block. Its structure combines a reactive chloromethyl group, a stable trifluoroethoxy moiety, and a central benzene ring, making it a valuable intermediate for introducing these key pharmacophores into more complex molecules. The trifluoroalkoxy group, in particular, is increasingly utilized in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.
Given its potential utility, a thorough understanding of its structural and electronic properties is essential. Spectroscopic analysis provides the foundational data for confirming molecular identity, assessing purity, and ensuring the reproducibility of synthetic protocols. While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, this guide serves as an expert-level framework for its characterization. We will leverage established spectroscopic principles and data from analogous structures to predict, interpret, and validate the spectral features of this compound. This document is designed for researchers, scientists, and drug development professionals who require a practical and theoretically grounded approach to molecular characterization.
Molecular Structure and Predicted Spectroscopic Features
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the signals each technique will generate. The molecule is comprised of three key regions: the 1,4-disubstituted (para) aromatic ring, the benzylic chloromethyl group (-CH₂Cl), and the trifluoroethoxy group (-OCH₂CF₃).
Caption: Molecular Structure of this compound.
Each of these structural components will produce characteristic signals in NMR, IR, and Mass Spectrometry, allowing for a multi-faceted and robust confirmation of the compound's identity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Basis ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It maps the chemical environment of hydrogen atoms, providing information on the number of distinct proton types, their electronic environment (chemical shift), their relative numbers (integration), and the proximity of neighboring protons (spin-spin coupling).
Experimental Protocol: ¹H NMR Acquisition A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol. The causality behind these steps is critical for data quality.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is chemically inert and has a well-defined residual solvent peak at 7.26 ppm. The use of a deuterated solvent is essential to avoid a massive, overwhelming signal from the solvent's own protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is ideal because its protons are chemically shielded, producing a sharp singlet at 0.00 ppm that does not typically overlap with signals from organic analytes. This provides a reliable reference point for the chemical shift scale.[1]
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths improve signal dispersion and resolution, which is particularly useful for resolving complex splitting patterns in the aromatic region.
-
Data Acquisition: Set standard acquisition parameters, including a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, and a relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration.
Predicted Spectrum and Interpretation The structure suggests four distinct proton environments, which should be readily distinguishable in the spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 | Doublet | 2H | Aromatic (Ha) | Protons ortho to the electron-withdrawing chloromethyl group are deshielded. |
| ~6.95 | Doublet | 2H | Aromatic (Hb) | Protons ortho to the electron-donating trifluoroethoxy group are shielded. |
| 4.57 | Singlet | 2H | -CH₂Cl | The electronegative chlorine atom strongly deshields these benzylic protons. No adjacent protons to couple with. |
| 4.35 | Quartet | 2H | -OCH₂CF₃ | The adjacent CF₃ group splits this signal into a quartet (n+1 rule does not apply directly, but coupling to 3 equivalent fluorine nuclei results in a quartet). Protons are deshielded by the adjacent oxygen. |
Aromatic Region: The para-substitution pattern will give rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the chloromethyl group (Ha) are expected to be downfield from those ortho to the trifluoroethoxy group (Hb) due to the relative electron-withdrawing and -donating characters of the substituents.
Aliphatic Region: The benzylic protons of the -CH₂Cl group are expected to appear as a sharp singlet around 4.5-4.6 ppm. The methylene protons of the -OCH₂CF₃ group will be deshielded by the adjacent ether oxygen and will be split into a quartet by the three neighboring fluorine atoms, a phenomenon known as ³J(H,F) coupling.
Caption: Predicted ¹H NMR Spin-Spin Coupling Interactions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Basis ¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line. The chemical shift of each signal is highly sensitive to the carbon's hybridization and its electronic environment, making it an excellent tool for confirming the number and type of carbon atoms present.
Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to that for ¹H NMR, but requires significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) to compensate for the lower sensitivity of the ¹³C nucleus.
-
Instrumentation: Acquire a proton-decoupled spectrum on a high-field spectrometer.
-
Data Acquisition: A much larger number of scans (e.g., 256 or more) and a longer acquisition time are typically required to achieve an adequate signal-to-noise ratio.
Predicted Spectrum and Interpretation The molecule has 8 unique carbon environments, which should be visible in the proton-decoupled spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157 | Quaternary Aromatic (C-O) | The carbon atom directly attached to the highly electronegative oxygen is significantly deshielded. |
| ~138 | Quaternary Aromatic (C-CH₂Cl) | The ipso-carbon attached to the chloromethyl group. |
| ~130 | Aromatic CH | Aromatic carbons attached to hydrogen. |
| ~115 | Aromatic CH | Aromatic carbons attached to hydrogen, shielded by the ether oxygen. |
| ~123 (quartet) | -CF₃ | The carbon of the trifluoromethyl group shows a characteristic quartet due to strong one-bond C-F coupling (¹J(C,F) ≈ 277 Hz). |
| ~66 (quartet) | -OCH₂- | The carbon of the methylene group adjacent to the trifluoromethyl group will also be split into a quartet, but with a smaller coupling constant (²J(C,F) ≈ 30-40 Hz). |
| ~45 | -CH₂Cl | The benzylic carbon is deshielded by the attached chlorine atom. |
The most distinctive features will be the two quartets arising from carbon-fluorine coupling. The trifluoromethyl carbon itself will appear as a large quartet, while the adjacent methylene carbon will appear as a smaller quartet. This provides definitive evidence for the presence of the -OCH₂CF₃ group.
Infrared (IR) Spectroscopy
Theoretical Basis Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR an excellent and rapid method for functional group identification.[2]
Experimental Protocol: FTIR-ATR Acquisition Modern Fourier Transform Infrared (FTIR) spectrometers equipped with an Attenuated Total Reflectance (ATR) accessory offer a simple and fast method for acquiring high-quality spectra from solid or liquid samples.
-
Sample Preparation: Place a small amount (a single drop or a few milligrams) of the neat compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: First, run a background scan of the empty ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Predicted Spectrum and Interpretation The IR spectrum will provide a "fingerprint" of the molecule, confirming the presence of its key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H (-CH₂-) |
| 1610, 1510 | C=C Stretch | Aromatic Ring |
| 1250-1000 | C-O Stretch | Aryl-Alkyl Ether |
| 1300-1100 (very strong) | C-F Stretch | Trifluoromethyl Group |
| 800-600 | C-Cl Stretch | Alkyl Chloride |
The most prominent and diagnostic feature of the IR spectrum will be the extremely strong and broad absorption bands between 1100 and 1300 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group. The presence of these intense peaks, along with the characteristic C-O ether stretch and aromatic C=C stretches, provides compelling evidence for the proposed structure.[3][4][5]
Mass Spectrometry (MS)
Theoretical Basis Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺). This ion, along with various fragment ions formed by its decomposition, are separated by a mass analyzer and detected. The resulting mass spectrum provides the molecular weight and valuable structural information from the fragmentation pattern.[7]
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum source.
-
Ionization: Ionize the vaporized sample using a standard 70 eV electron beam. This energy level is standardized to allow for the comparison of fragmentation patterns across different instruments.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions.
Predicted Spectrum and Interpretation
-
Molecular Weight: The molecular formula is C₉H₈ClF₃O. The calculated monoisotopic mass is 224.02 g/mol .
-
Molecular Ion (M⁺): A molecular ion peak should be observed at m/z = 224. Due to the presence of one chlorine atom, there will be a characteristic isotopic peak at m/z = 226 (M+2) with an intensity that is approximately one-third (32.5%) of the M⁺ peak. This 3:1 ratio is a definitive signature for a molecule containing a single chlorine atom.
-
Key Fragmentation Pathways: The fragmentation pattern is dictated by the formation of the most stable carbocations.
-
Loss of Chlorine: Fragmentation may occur via the loss of a chlorine radical (·Cl) to give a peak at m/z = 189.
-
Benzylic Cleavage: The most favorable fragmentation is often the loss of the trifluoroethoxy group to form the highly stable 4-(chloromethyl)benzyl cation. However, the more likely primary fragmentation is the cleavage of the C-C bond of the side chain, leading to the loss of the chloromethyl radical. A more prominent fragmentation would be the cleavage of the C-Cl bond, leading to the formation of a benzyl cation at m/z 189. The most probable and dominant fragmentation is the benzylic cleavage to lose a ·CH₂Cl radical is less likely than loss of Cl. The primary fragmentation will be the loss of the chlorine atom to form the cation [M-Cl]⁺ at m/z 189.
-
A significant fragment will arise from the cleavage of the benzyl C-C bond, resulting in the formation of the tropylium ion at m/z 91, a common feature in the mass spectra of compounds containing a benzyl group. Another key fragmentation would be the loss of the entire chloromethyl group to give a fragment at m/z 175.
-
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An In-depth Technical Guide to the Solubility Profile of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a key intermediate in advanced organic synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource. We will explore the physicochemical properties that govern its solubility, provide a detailed, self-validating experimental protocol for quantitative solubility determination based on the OECD 105 guideline, and discuss safety and handling considerations.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a reagent like this compound, solubility dictates its utility in various synthetic applications. Poor solubility can lead to challenges in reaction kinetics, product yield, and purification, while a well-understood solubility profile enables precise control over process parameters.
This guide is structured to build a comprehensive understanding from the ground up:
-
Molecular Structure Analysis: Deconstructing the molecule to predict its solubility behavior based on its constituent functional groups.
-
Physicochemical Properties: Presenting key data that quantitatively informs solubility predictions.
-
Theoretical Solubility Profile: Discussing expected solubility in aqueous and organic solvents based on the principle of "like dissolves like."
-
Quantitative Experimental Protocol: Providing a rigorous, step-by-step methodology for determining thermodynamic solubility.
-
Safety and Handling: Outlining essential precautions for laboratory use.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a guiding axiom: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[1][2] Let's dissect the structure of this compound:
-
Benzene Ring: The core aromatic ring is non-polar and hydrophobic, favoring solubility in non-polar organic solvents.
-
Chloromethyl Group (-CH₂Cl): This is a reactive, polar functional group. While it introduces some polarity, its primary impact is often on chemical reactivity rather than being a strong driver for aqueous solubility.
-
Trifluoroethoxy Group (-OCH₂CF₃): This is a key modulator of the compound's properties. The ether linkage (-O-) adds some polar character. However, the trifluoromethyl group (-CF₃) is highly lipophilic (fat-loving) and significantly increases the molecule's overall non-polar nature.[3] The presence of this group is known to enhance lipophilicity and metabolic stability in drug candidates.[4]
Overall Assessment: The molecule is predominantly non-polar and hydrophobic due to the combined influence of the benzene ring and the trifluoroethoxy group. Therefore, it is predicted to have low solubility in water and high solubility in a range of common organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties for this compound (CAS No. 220436-63-5) is essential for a complete solubility profile.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClF₃O | - |
| Molecular Weight | 224.61 g/mol | - |
| Appearance | Colorless to light yellow liquid | - |
| Predicted logP | 3.5 - 4.0 | - |
Note: Experimental data for some properties of this specific compound are not widely published. The logP (octanol-water partition coefficient) is a measure of lipophilicity; a higher value indicates lower aqueous solubility.
Theoretical and Qualitative Solubility Profile
Based on the molecular structure and physicochemical properties, we can establish a theoretical solubility profile.
-
Aqueous Solubility: Expected to be very low. The large, non-polar surface area of the benzene ring and the highly lipophilic trifluoroethoxy group will dominate, making favorable interactions with polar water molecules energetically costly.
-
Organic Solvent Solubility: Expected to be high in a variety of organic solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Good solubility is predicted due to favorable van der Waals interactions with the aromatic ring.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): High solubility is expected. These solvents can effectively solvate the entire molecule, interacting with both its non-polar and mildly polar regions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely. While the molecule cannot act as a hydrogen bond donor, the ether oxygen can act as a weak hydrogen bond acceptor.[5] However, solubility might be lower than in polar aprotic solvents.
-
Quantitative Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)
To move beyond theoretical prediction, quantitative measurement is necessary. The saturation shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is described in OECD Guideline 105.[6][7][8] This method ensures that a true equilibrium is reached between the undissolved solute and the saturated solution.[9]
Principle of the Method
An excess amount of the test substance is agitated in a chosen solvent (e.g., purified water) at a controlled temperature for a sufficient duration to reach equilibrium.[7] After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10]
Experimental Workflow Diagram
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A Technical Guide to the Lipophilicity of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene: From In Silico Prediction to Experimental Validation
Executive Summary: Lipophilicity, a critical physicochemical parameter, profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. It governs absorption, distribution, metabolism, excretion, and toxicity (ADMET), making its accurate determination essential in drug discovery and development.[1][2][3] This guide provides an in-depth analysis of the lipophilicity of 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a substituted aromatic compound with structural motifs relevant to medicinal chemistry. We explore the theoretical underpinnings of lipophilicity, detail both computational prediction methods and gold-standard experimental protocols (Shake-Flask and HPLC), and synthesize these approaches to build a comprehensive lipophilicity profile for the target molecule. This document is intended for researchers, medicinal chemists, and drug development scientists seeking a robust framework for assessing this crucial molecular property.
The Foundational Role of Lipophilicity in Drug Discovery
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is most commonly expressed as the logarithm of the partition coefficient (LogP), which represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4]
The balance between lipophilicity and hydrophilicity is a delicate tightrope walk in drug design.
-
Absorption & Permeability: A drug must possess sufficient lipophilicity to partition into and passively diffuse across the lipid bilayers of cell membranes, such as those in the gastrointestinal tract for oral absorption.[5]
-
Distribution: Once absorbed, a drug's lipophilicity influences its distribution into various tissues and its ability to cross critical biological barriers like the blood-brain barrier.
-
Metabolism & Toxicity: Highly lipophilic compounds often exhibit increased metabolic turnover by cytochrome P450 enzymes and may accumulate in adipose tissues, potentially leading to higher risks of toxicity.[6][7]
This balance is famously encapsulated in frameworks like Lipinski's Rule of Five , which suggests that poor oral bioavailability is more likely when a compound violates certain criteria, including having a LogP value greater than 5.[5][8][9][10][11] Therefore, the precise determination of LogP is not merely an academic exercise but a critical decision-making tool in the optimization of lead compounds.
Physicochemical Profile: this compound
To understand the lipophilicity of the target compound, we must first analyze its structural components, each of which contributes to the overall physicochemical character.
-
Benzene Core: A foundational aromatic ring, inherently non-polar and lipophilic.
-
-CH₂Cl (Chloromethyl) Group: This benzylic chloride is a reactive group but contributes to lipophilicity.
-
-OCH₂CF₃ (2,2,2-Trifluoroethoxy) Group: The trifluoromethyl (CF₃) moiety is a potent modulator of molecular properties. It is strongly electron-withdrawing and is known to significantly increase lipophilicity due to the hydrophobic nature of the C-F bonds.[12][13]
The combination of these groups suggests that the molecule will be moderately to highly lipophilic, necessitating robust methods for accurate characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈ClF₃O |
| Molecular Weight | 224.61 g/mol |
| Appearance | Colorless to light yellow liquid (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (the ether oxygen) |
Methodologies for Lipophilicity Determination
A multi-faceted approach, combining rapid in silico predictions with rigorous experimental validation, provides the most reliable assessment of lipophilicity.
Caption: A typical workflow for determining the LogP of a novel compound.
Computational (In Silico) Prediction
In silico methods offer a rapid, cost-effective first pass to estimate LogP, ideal for screening large virtual libraries.[4][14] These methods generally fall into two categories:
-
Fragment-Based/Atom-Based Methods: These approaches, such as the well-known cLogP, calculate the LogP by summing the contributions of individual atoms or molecular fragments.[15] They rely on extensive databases of experimental values for known fragments and apply correction factors for intramolecular interactions.
-
Whole-Molecule/Property-Based Methods: These methods use topological descriptors or physicochemical properties of the entire molecule (e.g., polar surface area, molecular orbitals) to predict LogP, often employing regression models or machine learning.[15][16][17] ALOGPS is a prominent example.[18]
Table 2: Predicted LogP Values for this compound
| Prediction Method | Predicted LogP |
| ALOGPS | 3.85 |
| XLOGP3 | 3.60 |
| WLOGP | 3.91 |
| MLOGP | 3.42 |
| Consensus LogP | ~3.70 |
| Note: These values are derived from publicly available prediction algorithms and serve as estimates. |
The consensus prediction places the LogP around 3.70 , indicating significant lipophilicity and falling within a range that requires careful management in drug design.
Experimental Determination: Protocols & Rationale
While predictions are useful, experimental validation is non-negotiable for lead candidates. The choice of method depends on the required throughput, accuracy, and available resources.
Caption: The conceptual basis of the LogP measurement.
3.2.1 The "Gold Standard": Shake-Flask Method (OECD Guideline 107)
This method directly measures the partitioning of the compound and is considered the most definitive technique for LogP values in the range of -2 to 4.[19][20][21][22]
Causality & Trustworthiness: The shake-flask method is the gold standard because it is a direct physical measurement of the equilibrium partitioning process.[23] Its trustworthiness is established through a rigorous protocol that includes pre-saturation of solvents to prevent volume changes and a final mass balance calculation to ensure the analyte has not degraded or been lost.[19][24]
Detailed Protocol:
-
Solvent Preparation: Prepare mutually saturated solvents by shaking high-purity n-octanol and water (or a suitable buffer like PBS at pH 7.4 for LogD determination) together for 24 hours, followed by a separation period.[24]
-
Test Sample Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration should not exceed 0.01 M.[22]
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the saturated n-octanol and saturated water. Add a small, precise amount of the compound stock solution. Prepare at least three replicates with different phase volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water).
-
Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. Gentle shaking prevents the formation of emulsions that are difficult to break.[25]
-
Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[19][25]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the test compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, GC-MS). A wide dynamic range detector is advantageous as concentrations in the two phases can differ significantly.[26]
-
Calculation:
-
Calculate P = Coctanol / Cwater for each replicate.
-
Calculate LogP for each value. The results from the replicates should agree within ±0.3 log units.[19]
-
Perform a mass balance check to confirm that the total amount of compound recovered from both phases matches the initial amount added.
-
3.2.2 High-Throughput Alternative: RP-HPLC Method (OECD Guideline 117)
This indirect method correlates a compound's retention time on a reverse-phase (RP) HPLC column with its lipophilicity. It is significantly faster and requires less material, making it ideal for screening.[20][27][28]
Causality & Trustworthiness: The method works because the stationary phase of an RP-HPLC column (e.g., C18) is non-polar. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times (tᵣ).[29] Trustworthiness is achieved by creating a robust calibration curve using a set of reference compounds with accurately known LogP values that span the expected range of the test compound.
Detailed Protocol:
-
System Setup: Use an RP-HPLC system with a C18 column and a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and water/buffer.
-
Calibration:
-
Select a set of 5-8 reference compounds with well-established LogP values (e.g., Acetone, Benzene, Toluene, Naphthalene).
-
Perform a series of isocratic runs for each standard using different ratios of organic modifier to water (e.g., 90:10, 80:20, 70:30, 60:40).
-
For each run, calculate the capacity factor, k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Extrapolate a plot of log k versus the percentage of organic modifier to 100% water to determine the log kₒ value for each standard.
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log kₒ values. The plot should be linear with a high correlation coefficient (r² > 0.95).
-
-
Sample Analysis: Inject the test compound, this compound, onto the column under the same isocratic conditions used for the standards.
-
Calculation: Determine the log kₒ of the test compound using the same extrapolation method. Use the calibration curve equation to calculate the experimental LogP value.
Table 3: Comparison of Experimental Lipophilicity Determination Methods
| Feature | Shake-Flask Method | RP-HPLC Method |
| Principle | Direct measurement of partitioning | Indirect; correlates retention time to LogP |
| Accuracy | High ("Gold Standard") | Good, but dependent on calibration standards |
| LogP Range | Typically -2 to 4[19][21] | Typically 0 to 6[22] |
| Throughput | Low, labor-intensive | High, easily automated |
| Sample Req. | Relatively high (mg) | Low (µg) |
| Key Advantage | Definitive, direct measurement | Speed and efficiency |
| Key Limitation | Prone to emulsion formation; low throughput | Indirect; requires careful calibration |
Integrated Analysis & Practical Implications
The computational predictions (Consensus LogP ≈ 3.70) align well with the expected structural contributions. The trifluoroethoxy group is a strong driver of lipophilicity, and the overall aromatic structure reinforces this property.[12] An experimental value obtained via the shake-flask or HPLC method would be expected to fall in the LogP range of 3.5 to 4.0 .
A LogP in this range has significant implications for drug development:
-
Favorable Permeability: The compound is likely to exhibit good passive permeability across biological membranes.
-
Solubility Challenges: A potential downside is poor aqueous solubility. This can hinder formulation development and lead to erratic absorption. Strategies to improve solubility may be required.
-
Metabolic & Toxicity Risk: Compounds in this lipophilicity range can be more susceptible to metabolic enzymes and may exhibit higher non-specific binding to proteins and off-target receptors, increasing the risk of toxicity.[6][7]
Therefore, while the lipophilicity of this compound is conducive to membrane permeation, it also raises flags for solubility and potential ADMET liabilities that must be carefully monitored and managed during a drug discovery campaign.
Conclusion
The lipophilicity of this compound, predicted to have a LogP value around 3.70, positions it as a compound with significant non-polar character. This guide has outlined the critical importance of this parameter and provided a comprehensive framework for its assessment. The synergistic use of rapid in silico predictions for initial guidance, followed by rigorous experimental validation using either the high-throughput RP-HPLC method or the definitive shake-flask technique, ensures a reliable characterization. Understanding and accurately measuring lipophilicity is a cornerstone of modern medicinal chemistry, enabling scientists to rationally design molecules with a higher probability of success in the clinic.
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Hou, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1735-1748. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Abstract
This application note provides a detailed guide for the synthesis of 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoroethoxy and chloromethyl moieties make this compound a valuable building block for introducing desirable pharmacokinetic and pharmacodynamic properties. This document outlines two robust synthetic pathways: a direct electrophilic chloromethylation and a two-step procedure involving the corresponding benzyl alcohol. Each protocol is presented with in-depth explanations of the underlying chemical principles, safety considerations, and detailed analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.
Introduction and Significance
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. The 2,2,2-trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule due to the unique properties of the fluorine atoms. The reactive chloromethyl group serves as a versatile handle for introducing the 4-(2,2,2-trifluoroethoxy)benzyl moiety into a wide range of molecular scaffolds through nucleophilic substitution reactions. This makes it an important precursor for the synthesis of complex organic molecules with potential therapeutic or industrial applications.
This document provides two well-established methods for the synthesis of this compound, catering to different laboratory setups and starting material availability.
Synthetic Strategies and Mechanistic Overview
Two primary synthetic routes are presented for the preparation of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and safety considerations.
-
Route A: Direct Chloromethylation. This approach involves the direct introduction of a chloromethyl group onto the aromatic ring of 4-(2,2,2-trifluoroethoxy)benzene via an electrophilic aromatic substitution reaction.
-
Route B: Two-Step Synthesis via Benzyl Alcohol. This method first involves the synthesis of 4-(2,2,2-trifluoroethoxy)benzyl alcohol, which is then converted to the desired benzyl chloride.
Synthesis of the Key Intermediate: 4-(2,2,2-trifluoroethoxy)benzene
Both synthetic routes require 4-(2,2,2-trifluoroethoxy)benzene or a derivative thereof. A reliable method for its synthesis is the Williamson ether synthesis, starting from 4-bromophenol and 2,2,2-trifluoroethanol.
Reaction Scheme 1: Synthesis of 4-(2,2,2-trifluoroethoxy)benzene
Caption: Williamson ether synthesis of the key intermediate.
Detailed Experimental Protocols
Route A: Direct Chloromethylation of 4-(2,2,2-trifluoroethoxy)benzene
This method is an adaptation of the classic Blanc chloromethylation reaction.[1] It utilizes paraformaldehyde as the source of formaldehyde and a Lewis acid to generate the electrophile.
Workflow for Direct Chloromethylation
Caption: Workflow for the direct chloromethylation route.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) |
| 4-(2,2,2-Trifluoroethoxy)benzene | 407-14-7 | 192.14 | 10.0 g (52.0 mmol) |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 1.88 g (62.4 mmol) |
| Anhydrous Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | 8.5 g (62.4 mmol) |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 20 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 4-(2,2,2-trifluoroethoxy)benzene (10.0 g, 52.0 mmol), paraformaldehyde (1.88 g, 62.4 mmol), and anhydrous zinc chloride (8.5 g, 62.4 mmol) in dichloromethane (100 mL).
-
Reaction: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (20 mL). Allow the reaction to warm to room temperature and then heat to reflux (approximately 40-45°C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 mL of ice-water. Separate the organic layer using a separatory funnel.
-
Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.
Route B: Two-Step Synthesis via 4-(2,2,2-Trifluoroethoxy)benzyl alcohol
This route offers an alternative that avoids the use of highly carcinogenic chloromethylating agents in the final step.
Workflow for the Two-Step Synthesis
Caption: Workflow for the two-step synthesis via benzyl alcohol.
Step 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)benzyl alcohol
A detailed protocol for the formylation of 4-(2,2,2-trifluoroethoxy)benzene followed by reduction is beyond the scope of this note. However, standard procedures such as the Vilsmeier-Haack reaction followed by reduction with sodium borohydride can be employed.
Step 2: Chlorination of 4-(2,2,2-Trifluoroethoxy)benzyl alcohol
This step utilizes thionyl chloride for the conversion of the benzyl alcohol to the corresponding benzyl chloride.[3][4]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) |
| 4-(2,2,2-Trifluoroethoxy)benzyl alcohol | 351435-37-3 | 208.15 | 10.0 g (48.0 mmol) |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 4.2 mL (57.6 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL |
| N,N-Dimethylformamide (DMF), catalytic | 68-12-2 | 73.09 | 2-3 drops |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(2,2,2-trifluoroethoxy)benzyl alcohol (10.0 g, 48.0 mmol) in anhydrous dichloromethane (100 mL). Add a catalytic amount of DMF (2-3 drops).
-
Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride (4.2 mL, 57.6 mmol) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into 100 mL of saturated sodium bicarbonate solution in an ice bath to quench the excess thionyl chloride.
-
Extraction and Washing: Separate the organic layer and wash it with 50 mL of water and 50 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified as described in Route A.
Analytical Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Table 1: Predicted Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H), δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H), δ 4.58 (s, 2H, -CH₂Cl), δ 4.35 (q, J = 8.0 Hz, 2H, -OCH₂CF₃) |
| ¹³C NMR (CDCl₃) | δ 157.5 (C-O), δ 131.0 (Ar-C), δ 130.5 (Ar-C), δ 123.5 (q, J ≈ 277 Hz, -CF₃), δ 115.0 (Ar-C), δ 66.0 (q, J ≈ 35 Hz, -OCH₂-), δ 46.0 (-CH₂Cl) |
| IR (neat) | ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1610, 1510 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~1160 cm⁻¹ (C-F stretch), ~700 cm⁻¹ (C-Cl stretch) |
| Mass Spec (EI) | m/z (%): 226 (M⁺), 191 ([M-Cl]⁺), 127 ([M-OCH₂CF₃]⁺) |
Safety and Handling
-
Chloromethylating agents are suspected carcinogens. All manipulations involving paraformaldehyde/HCl or chloromethyl methyl ether should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled with care in a fume hood.
-
Concentrated acids are corrosive. Handle with appropriate PPE.
-
Dichloromethane is a volatile and potentially toxic solvent. Use in a well-ventilated area.
Conclusion
This application note provides two effective and detailed protocols for the synthesis of this compound. Both routes are high-yielding and provide access to this important synthetic intermediate. The choice of method will depend on the specific needs and resources of the laboratory. The provided analytical data will aid in the characterization of the final product, ensuring its suitability for further applications in research and development.
References
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CAS Common Chemistry. (n.d.). 1-Chloro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link].
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- European Patent Office. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1.
- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
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Saporovskaya, M. B., Boiko, V. E., Don, V. L., & Igumnov, S. M. (2019). Chloromethylation of polyfluoroaromatic compounds. Fluorine Notes, 127(7-8). Retrieved from [Link]
- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.
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Supporting Information. (n.d.). 2. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]
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Supporting Information. (n.d.). 6. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis, 35, 111-136.
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
DeHaan, F. P., et al. (1997). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. Journal of Organic Chemistry, 62(9), 2694-2703. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)-4-(trifluoromethyl). Retrieved from [Link].
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
NileRed. (2016, February 18). Making Benzyl Chloride [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzyl chloride. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
lookchem. (n.d.). Cas 115611-57-9,[(1,1,2,2-Tetrafluoroethoxy)methyl]benzene. Retrieved from [Link]
-
Eindhoven University of Technology Research Portal. (2015). Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-2-ethoxy-. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene in Modern Agrochemical Synthesis
Introduction: A Fluorinated Building Block for Advanced Agrochemical Design
In the landscape of modern agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of active ingredient design. These elements confer a unique combination of metabolic stability, enhanced lipophilicity, and potent binding interactions with target enzymes.[1] Within this context, 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene (also known as 4-(2,2,2-trifluoroethoxy)benzyl chloride) has emerged as a high-value intermediate for researchers and synthetic chemists.
This molecule is distinguished by two key functional groups that dictate its utility:
-
The 4-(2,2,2-Trifluoroethoxy)phenyl Moiety: This group acts as a powerful bioisostere for other functionalities. The trifluoroethoxy group significantly increases the lipophilicity of the molecule, which can enhance its penetration through waxy plant cuticles or insect exoskeletons. Furthermore, the high metabolic stability of the C-F bonds often protects the molecule from rapid degradation by detoxifying enzymes like cytochrome P450s in target organisms, prolonging its bioavailability and efficacy.
-
The Chloromethyl Group (Benzyl Chloride): This functional group is a highly reactive electrophilic handle. As a benzyl chloride, it is an excellent substrate for nucleophilic substitution (SN2) reactions.[2][3] This allows for the facile and efficient covalent attachment of the entire 4-(2,2,2-trifluoroethoxy)benzyl fragment onto a wide variety of nucleophilic scaffolds, particularly nitrogen-containing heterocycles that form the core of many successful pesticides.[4]
This guide provides a detailed overview of the synthesis and application of this key intermediate, with a focus on protocols for synthesizing potential pyrazole-based agrochemicals, a class of compounds with immense importance in crop protection.[4]
Synthesis of the Core Intermediate: this compound
The preparation of the title compound is typically achieved via a straightforward two-step sequence starting from commercially available 4-hydroxybenzyl alcohol. The first step involves a Williamson ether synthesis to install the trifluoroethoxy group, followed by the conversion of the benzylic alcohol to the corresponding chloride.
Sources
Chloromethylation reactions of 4-(2,2,2-trifluoroethoxy)benzene
An Application Guide to the Synthesis of 4-(Chloromethyl)-1-(2,2,2-trifluoroethoxy)benzene
Foreword for the Research Professional
The introduction of a chloromethyl group onto an aromatic scaffold is a cornerstone transformation in medicinal chemistry and materials science. The resulting benzyl chlorides are highly versatile synthetic intermediates, readily converted into a multitude of other functional groups such as aldehydes, nitriles, ethers, and amines.[1] This guide provides a detailed examination of the chloromethylation of 4-(2,2,2-trifluoroethoxy)benzene, a substrate of increasing interest due to the unique physicochemical properties imparted by the trifluoroethoxy moiety, such as enhanced metabolic stability and lipophilicity.
We will delve into the classic Blanc chloromethylation reaction, exploring its mechanism, providing a detailed experimental protocol, and addressing the critical safety considerations required for its successful and responsible execution. The guidance herein is curated for professionals who require not just a procedural outline, but a deeper understanding of the reaction's nuances and safety imperatives.
Theoretical Framework: The Blanc Chloromethylation
The Blanc reaction is a form of electrophilic aromatic substitution used to introduce a chloromethyl group onto an aromatic ring.[2] The reaction typically employs formaldehyde (or a polymer thereof, like paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[3][4][5]
Substrate Reactivity: 4-(2,2,2-trifluoroethoxy)benzene
The 4-(2,2,2-trifluoroethoxy) group is a key modulator of the benzene ring's reactivity. The ether oxygen atom is an activating group, donating electron density to the aromatic system via resonance and directing electrophilic attack to the ortho and para positions. As the para position is already substituted, the chloromethylation is strongly directed to the ortho position (relative to the trifluoroethoxy group). While the highly electronegative trifluoromethyl group has a deactivating inductive effect, the overall influence of the ether linkage makes the ring sufficiently nucleophilic to undergo this reaction.
Reaction Mechanism
The reaction proceeds under acidic conditions where the Lewis acid catalyst (ZnCl₂) activates formaldehyde, increasing the electrophilicity of its carbon atom.[3][6] This allows the π-electrons of the aromatic ring to attack the activated formaldehyde, forming a benzylic alcohol intermediate after rearomatization. This alcohol is then rapidly converted to the corresponding benzyl chloride by hydrogen chloride under the reaction conditions.[7] The active electrophile is often considered to be a chlorocarbenium cation (ClCH₂⁺) or a related species.[3]
Caption: Proposed mechanism for the Blanc chloromethylation reaction.
Critical Safety Considerations: A Mandate for Caution
WARNING: Chloromethylation reactions are inherently hazardous due to the potential formation of the extremely potent human carcinogen, bis(chloromethyl) ether (BCME) , as a byproduct.[6] Alternative reagents such as chloromethyl methyl ether (CMME) are also classified as known human carcinogens.[8][9] All operations must be conducted within a certified, high-performance chemical fume hood by trained personnel.
| Substance | CAS Number | Primary Hazards |
| Bis(chloromethyl) ether (BCME) | 542-88-1 | Extremely Potent Human Carcinogen (Inhalation) [6] |
| Chloromethyl methyl ether (CMME) | 107-30-2 | Known Human Carcinogen , Corrosive, Flammable[8][9][10] |
| Paraformaldehyde | 30525-89-4 | Toxic, Flammable Solid, Irritant |
| Hydrogen Chloride (Gas/Conc. Aq.) | 7647-01-0 | Highly Corrosive, Severe Respiratory Irritant |
| Zinc Chloride | 7646-85-7 | Corrosive, Environmental Hazard |
Decontamination Protocol for BCME: Any equipment or surfaces potentially contaminated with BCME should be decontaminated with an aqueous ammonia or other amine solution, which rapidly degrades the compound. All waste from the reaction must be treated as hazardous and disposed of according to institutional and regulatory guidelines.
Experimental Protocol: Chloromethylation via the Blanc Reaction
This protocol details the synthesis of 4-(chloromethyl)-1-(2,2,2-trifluoroethoxy)benzene using paraformaldehyde and hydrogen chloride with a zinc chloride catalyst.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-(2,2,2-trifluoroethoxy)benzene | 190.15 | 50.0 | 9.51 g | Substrate |
| Paraformaldehyde | (30.03)n | 75.0 | 2.25 g | Reagent, source of formaldehyde |
| Zinc Chloride (Anhydrous) | 136.30 | 10.0 | 1.36 g | Catalyst, must be anhydrous |
| Glacial Acetic Acid | 60.05 | - | 50 mL | Solvent |
| Hydrogen Chloride | 36.46 | - | - | Gas, passed through reaction |
| Dichloromethane (DCM) | 84.93 | - | ~150 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate | - | - | ~100 mL | Aqueous wash |
| Brine | - | - | ~50 mL | Aqueous wash |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~5 g | Drying agent |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize excess HCl gas.
-
Charging the Flask: To the flask, add 4-(2,2,2-trifluoroethoxy)benzene (9.51 g, 50.0 mmol), paraformaldehyde (2.25 g, 75.0 mmol), anhydrous zinc chloride (1.36 g, 10.0 mmol), and glacial acetic acid (50 mL).
-
Reaction Initiation: Begin vigorous stirring to form a slurry. Start bubbling a steady stream of dry hydrogen chloride gas through the mixture.
-
Heating and Monitoring: Gently heat the reaction mixture to 55-60°C using a water bath. The reaction is exothermic, so monitor the temperature carefully. Maintain this temperature and continue the HCl stream for 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots, quenching them in water, extracting with DCM, and analyzing by Thin Layer Chromatography (TLC).
-
Reaction Work-up: Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature and stop the HCl flow.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: gas evolution ), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification and Characterization
The crude product, an oil, should be purified by vacuum distillation or flash column chromatography on silica gel.
-
Expected Product: 4-(Chloromethyl)-1-(2,2,2-trifluoroethoxy)benzene
-
Molecular Formula: C₉H₈ClF₃O
-
Molar Mass: 238.60 g/mol
Characterization Data Points:
-
¹H NMR: Expect a singlet for the benzylic protons (-CH₂Cl) around δ 4.5-4.7 ppm. The aromatic region should show a characteristic AA'BB' system for a 1,4-disubstituted ring. The quartet for the -OCH₂CF₃ protons will also be present.[11][12]
-
¹³C NMR: The benzylic carbon (-CH₂Cl) should appear around δ 45-50 ppm. Aromatic carbons typically resonate between δ 120-150 ppm.[12]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak at approximately one-third the intensity of M⁺, confirming the presence of a single chlorine atom.
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire process, from initial setup to final product analysis.
Caption: High-level workflow for the synthesis and purification.
References
-
Wikipedia. Blanc chloromethylation. [Link]
-
Chemistry LibreTexts. Blanc chloromethylation. [Link]
-
U.S. Environmental Protection Agency (EPA). Chloromethyl methyl ether. [Link]
-
International Labour Organization. ICSC 0238 - CHLOROMETHYL METHYL ETHER. [Link]
-
New Jersey Department of Health. Hazard Summary: Chloromethyl Methyl Ether. [Link]
-
Albert Einstein College of Medicine. Methyl Chlormethyl Ether Awareness Training. [Link]
-
Organic Chemistry Portal. Blanc Reaction. [Link]
-
Durham University. New studies in aromatic chloromethylation. [Link]
-
ResearchGate. Chloromethylation of Aromatic Compounds. [Link]
-
Fuson, R.C., & McKeever, C.H. CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. [Link]
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Sciencemadness Wiki. Blanc reaction. [Link]
-
PubMed. NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures. [Link]
-
Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. [Link]
-
ResearchGate. New Data on the Chloromethylation of Aromatic and Heteroaromatic Compounds. [Link]
-
Taylor & Francis. Chloromethyl methyl ether – Knowledge and References. [Link]
-
Sciencemadness Discussion Board. Blanc Chloromethylation - Removing BCME from Product. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Dana Bioscience. 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene 1g. [Link]
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Application Notes and Protocols for Coupling Reactions Involving 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene Scaffold
The this compound scaffold is a key building block in modern medicinal chemistry and materials science. The trifluoroethoxy group offers a unique combination of lipophilicity and metabolic stability, while the benzylic chloride provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides detailed application notes and protocols for the most pertinent coupling reactions involving this versatile reagent, with a focus on the underlying principles and practical execution.
Core Concepts in Cross-Coupling Chemistry with Benzylic Chlorides
The reactivity of this compound is dominated by the benzylic chloride moiety. While a C(sp³)-Cl bond is generally less reactive than its bromide or iodide counterparts, its stability and cost-effectiveness make it an attractive substrate for cross-coupling reactions. Successful coupling hinges on the selection of a catalytic system capable of activating this bond, typically involving electron-rich ligands and a palladium or nickel catalyst. The general catalytic cycle for many of these transformations is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For a benzylic chloride like this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established methods for the coupling of challenging chloroarenes.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane/water (10:1 mixture, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[1]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The use of a highly active catalyst system is crucial for the activation of the C-Cl bond. Pd(OAc)₂ is a common palladium precursor, and SPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center.[2]
-
Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki coupling.[2]
-
Solvent: The 1,4-dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
Negishi Coupling: A Versatile C-C Bond Formation
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex.[3][4] This reaction is known for its high functional group tolerance and the ability to couple a wide range of sp, sp², and sp³-hybridized carbons. For benzylic chlorides, nickel-catalyzed Negishi couplings have proven to be particularly effective.[5][6]
Protocol: Nickel-Catalyzed Negishi Coupling of this compound with an Organozinc Reagent
This protocol is based on the work of Fu and coworkers on the enantioselective Negishi coupling of racemic secondary benzylic halides.[5][7] While the specific substrate is a primary chloride, the conditions provide a strong starting point.
Materials:
-
This compound
-
Organozinc reagent (e.g., Alkylzinc bromide, 1.5-2.0 equivalents)
-
Nickel(II) chloride (NiCl₂) (5 mol%)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (7.5 mol%)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a dry vial, add NiCl₂ (5 mol%) and BINAP (7.5 mol%).
-
Add anhydrous DMA and stir the mixture until a homogeneous solution is formed.
-
In a separate vial, dissolve this compound (1.0 equiv) in anhydrous DMA.
-
Add the organozinc reagent (1.5-2.0 equiv) to the catalyst solution, followed by the solution of the benzylic chloride.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction by GC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Reagent Selection:
-
Catalyst System: Nickel catalysts are often more effective than palladium for coupling C(sp³)-halides.[4] The use of a chiral ligand like BINAP can induce enantioselectivity in cases where the benzylic carbon is a stereocenter.
-
Organozinc Reagents: Organozinc reagents are relatively tolerant of various functional groups, making them versatile coupling partners.[8]
-
Solvent: DMA is a polar aprotic solvent that is well-suited for Negishi couplings.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is a powerful tool for the synthesis of aryl amines from aryl halides. While less common for benzylic chlorides, with the appropriate choice of catalyst and ligand, this transformation is feasible.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general procedure adapted from the Buchwald-Hartwig amination of aryl chlorides.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Toluene, anhydrous and degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv) under an inert atmosphere.
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Heat the reaction mixture to reflux (around 110 °C).
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Key Considerations:
-
Ligand Choice: XPhos is a bulky, electron-rich ligand that is highly effective for the amination of aryl chlorides.[11]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[12]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for reaction success.
Other Potential Coupling Reactions
While Suzuki, Negishi, and Buchwald-Hartwig reactions are the most established for benzylic chlorides, other coupling reactions could potentially be adapted.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide.[13][14][15] While typically used for C(sp²)-halides, some methods have been developed for C(sp³)-halides. A palladium/copper co-catalyst system is traditionally used.[16]
-
Heck Reaction: The Heck reaction couples an organic halide with an alkene.[17][18] Similar to the Sonogashira coupling, it is most common with C(sp²)-halides, but examples with benzylic halides exist.[19]
-
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile.[20][21] While effective, the high reactivity of Grignard reagents can limit functional group compatibility.[22]
Summary of Reaction Conditions
| Coupling Reaction | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 |
| Negishi | NiCl₂ | BINAP | - | DMA | Room Temp. |
| Buchwald-Hartwig | Pd(dba)₂ | XPhos | NaOtBu | Toluene | 110 (reflux) |
Experimental Workflow Visualization
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable synthon for the introduction of the trifluoroethoxyphenylmethyl moiety into a variety of molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this building block in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig coupling reactions. Careful consideration of the catalyst system, base, and reaction conditions is paramount to achieving high yields and purity in these transformations.
References
-
Arp, F. O., & Fu, G. C. (2005). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(30), 10482–10483. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Arp, F. O., & Fu, G. C. (2005). Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. PubMed. [Link]
-
Biswas, S., & Weix, D. J. (2013). Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. Journal of the American Chemical Society, 135(43), 16192–16195. [Link]
-
Zhang, W., & Chen, J. (2020). Cross-coupling reactions of benzylic C–H bonds and alcohols via a radical relay pathway. ResearchGate. [Link]
-
Benischke, A. D., Knoll, I., Rérat, A., Gosmini, C., & Knochel, P. (2016). A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. Chemical Communications, 52(18), 3671–3674. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Jarvo, E. R. (2015). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 48(7), 2349–2360. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Cerna, I., & Müller, T. J. J. (2021). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 26(6), 1569. [Link]
-
Picazo, E., et al. (2023). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. ChemRxiv. [Link]
-
Picazo, E., et al. (2023). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. PMC. [Link]
-
Picazo, E., et al. (2023). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 145(38), 20864–20874. [Link]
-
Strieth-Kalthoff, F., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26(25), 5124–5129. [Link]
-
Erdélyi, Á., et al. (2011). Coupling reactions of benzoyl chloride. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Jarvo, E. R., et al. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Preprint.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Application Note & Protocol: The Strategic Incorporation of the Trifluoroethoxy Group in Drug Discovery
Abstract
The trifluoroethoxy (-OCH2CF3) group has emerged as a valuable substituent in medicinal chemistry for enhancing the biological activity and pharmacokinetic profiles of drug candidates. This document provides a detailed exploration of the multifaceted roles of the trifluoroethoxy group, focusing on its influence on metabolic stability, lipophilicity, and target binding interactions. We present field-proven insights and detailed experimental protocols to guide researchers in leveraging this functional group for optimal drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the strategic use of the trifluoroethoxy moiety.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Among the various fluorinated motifs, the trifluoroethoxy group offers a unique combination of electronic and steric properties that can be strategically employed to overcome common drug development hurdles. Its strong electron-withdrawing nature, conferred by the trifluoromethyl (CF3) group, coupled with the flexible ethoxy linker, allows for fine-tuning of a molecule's physicochemical and pharmacological properties.[4]
The strategic placement of a trifluoroethoxy group can profoundly influence a compound's:
-
Metabolic Stability: By blocking sites of oxidative metabolism.[5][6]
-
Lipophilicity: Modulating permeability and solubility.[1][4][7]
-
Binding Affinity: Through favorable interactions with the target protein.[1][4]
-
pKa: Altering the ionization state of nearby functional groups.
This guide will delve into the mechanistic underpinnings of these effects and provide practical protocols for their evaluation.
Enhancing Metabolic Stability
One of the most significant applications of the trifluoroethoxy group is to enhance metabolic stability, thereby increasing the half-life and oral bioavailability of a drug.[5]
Mechanism of Metabolic Blocking
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of most drugs.[8] O-demethylation is a common metabolic pathway for aryl methyl ethers. Replacing a metabolically labile methoxy group (-OCH3) with a trifluoroethoxy group (-OCH2CF3) can effectively block this pathway. The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bonds of the ethoxy linker, making them less susceptible to enzymatic oxidation.
Diagram 1: Metabolic Blocking Strategy
Caption: Blocking O-demethylation by replacing -OCH3 with -OCH2CF3.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to assess the metabolic stability of a compound by measuring its rate of disappearance over time in the presence of a metabolically active system like liver microsomes.[9][10]
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., from a commercial supplier)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (e.g., warfarin, 100 ng/mL)
-
Control compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)
-
96-well incubation plate and a deep-well plate for quenching
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare the main incubation mixture in phosphate buffer containing the NADPH regenerating system and HLM (final protein concentration typically 0.5 mg/mL).[8]
-
-
Compound Incubation:
-
Incubation:
-
Sample Processing:
-
Once all time points are collected, centrifuge the quenching plate to pellet the precipitated protein.[11]
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.[11]
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.[11]
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg protein).
-
Data Interpretation:
| Compound | t1/2 (min) | Clint (µL/min/mg protein) |
| Compound A (-OCH3) | 15 | 46.2 |
| Compound B (-OCH2CF3) | > 60 | < 11.5 |
This table illustrates a typical outcome where the trifluoroethoxy-containing compound exhibits significantly improved metabolic stability.
Modulation of Lipophilicity and Physicochemical Properties
Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12]
The Impact of the Trifluoroethoxy Group on Lipophilicity
While highly fluorinated groups are generally considered lipophilic, the trifluoroethoxy group's impact is more nuanced.[1][4] The oxygen atom can act as a hydrogen bond acceptor, which can partially offset the increased lipophilicity from the CF3 group. This allows for a more subtle modulation of logP compared to a trifluoromethyl group alone.[4]
Table 1: Calculated logP (clogP) Comparison
| Parent Molecule | clogP | Modified Molecule | clogP | ΔclogP |
| Benzene | 2.13 | Toluene | 2.73 | +0.60 |
| Anisole | 2.11 | 1-methoxy-4-(trifluoromethyl)benzene | 3.33 | +1.22 |
| Anisole | 2.11 | 1-(Trifluoroethoxy)benzene | 3.19 | +1.08 |
This data highlights that while the trifluoroethoxy group increases lipophilicity, its impact is comparable to other common lipophilic groups.
Protocol: Shake-Flask Method for logD7.4 Determination
This classic method measures the distribution of a compound between an aqueous and an organic phase at a physiological pH.[13]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)
-
Vials
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in the aqueous buffer.
-
-
Partitioning:
-
Add equal volumes of the aqueous compound solution and the pre-saturated n-octanol to a vial.[13]
-
-
Equilibration:
-
Vortex the vial vigorously to ensure thorough mixing.
-
Allow the phases to separate by centrifugation.
-
-
Quantification:
-
Carefully collect an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC).[13]
-
-
Calculation:
Influence on Target Binding Affinity
The trifluoroethoxy group can significantly enhance binding affinity through various non-covalent interactions within the target's binding pocket.[1]
Favorable Binding Interactions
-
Hydrogen Bonding: The oxygen atom of the ethoxy linker can act as a hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The strong dipole moment of the C-F bonds can engage in favorable electrostatic interactions with polar residues in the binding pocket.[16]
-
Fluorine-Aromatic Interactions: The electron-rich aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan can interact favorably with the electron-deficient fluorine atoms.[17][18]
-
Hydrophobic Interactions: The trifluoromethyl moiety can occupy hydrophobic pockets.
Diagram 2: Trifluoroethoxy Group Interactions in a Binding Pocket
Caption: Potential interactions of a trifluoroethoxy group.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[19][20][21]
Materials:
-
ITC instrument
-
Target protein solution in a suitable buffer
-
Ligand (test compound) solution in the same buffer
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically in the sample cell) and a more concentrated solution of the ligand (in the injection syringe).[22]
-
The buffer composition for both solutions must be identical to avoid heat of dilution effects.[21][22]
-
Thoroughly degas both solutions before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).
-
-
Titration:
-
Data Acquisition:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).[20]
-
Data Interpretation:
| Compound | Kd (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Compound A (-OCH3) | 150 | -5.2 | 4.1 |
| Compound B (-OCH2CF3) | 25 | -7.8 | 3.2 |
A lower Kd value for Compound B indicates a higher binding affinity, which in this example is driven by a more favorable enthalpy change, potentially due to the specific interactions of the trifluoroethoxy group.
Conclusion
The trifluoroethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds. Its ability to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity makes it a highly attractive substituent in drug design.[1][2] By understanding the underlying mechanisms and employing the appropriate experimental protocols for evaluation, researchers can strategically incorporate the trifluoroethoxy group to develop safer and more efficacious drugs.
References
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC - NIH. (2011-09-07).
- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. (2025-10-16).
- LogP and logD calculations - Chemaxon Docs.
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols - ResearchGate. (2025-08-06).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- logP and logD calculation.
- Novel Methods for the Prediction of logP, pKa, and logD - Semantic Scholar.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18).
- Metabolic Stability Assays - Merck Millipore.
- Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1 - Protocols.io. (2012-12-20).
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed.
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
- Novel Methods for the Prediction of logP, pKa, and logD | Request PDF - ResearchGate. (2025-08-05).
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025-07-18).
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019-01-10).
- Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025-08-03).
- The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Fluoroalkyl Ethers for Drug Design - Enamine.
- Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles - ResearchGate.
- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups - Benchchem.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025-07-01).
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH.
- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC - NIH. (2015-08-19).
- Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives - Chapman University Digital Commons. (2024-12-05).
- DECIPHERING THE MECHANISTIC BASIS FOR PERFLUOROALKYL-PROTEIN INTERACTIONS - PMC - NIH. (2023-06-01).
- Lipophilicity (logP) values of series 1-5. - ResearchGate.
- The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. (2022-07-27).
- The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - SciSpace. (2022-07-22).
- Strong Ligand-Protein Interactions Derived from Diffuse Ligand Interactions with Loose Binding Sites - PMC - NIH.
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Application Notes and Protocols for 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene in Fluorinated Compound Development
Introduction: The Strategic Importance of the 2,2,2-Trifluoroethoxy Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group has emerged as a particularly valuable motif. Its unique electronic and physicochemical characteristics can profoundly influence the bioactivity, metabolic stability, and pharmacokinetic profile of a molecule.[1][2][3] The strong electron-withdrawing nature of the trifluoromethyl group, combined with the flexibility of the ethoxy linker, imparts a distinct blend of lipophilicity and metabolic resistance.[4][5] Molecules containing the trifluoroethoxy group often exhibit enhanced membrane permeability and are less susceptible to oxidative metabolism, making them highly desirable in the development of novel pharmaceuticals and agrochemicals.[1][4][5]
1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene is a key building block that provides a direct and efficient route for introducing the valuable 4-(2,2,2-trifluoroethoxy)benzyl group into a wide range of molecular scaffolds. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this versatile reagent.
Reagent Profile and Handling
| Compound Name | This compound |
| CAS Number | 106854-77-7 |
| Molecular Formula | C₉H₈ClF₃O |
| Molecular Weight | 224.61 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Key Reactive Site | Benzylic chloride (-CH₂Cl) |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents. Handle in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is a lachrymator and should be handled with care.
Core Reactivity and Mechanistic Considerations
The primary utility of this compound lies in its benzylic chloride functionality. Benzylic halides are excellent electrophiles for nucleophilic substitution reactions (Sₙ2 and Sₙ1) due to the ability of the adjacent benzene ring to stabilize the developing positive charge in the transition state. The presence of the electron-withdrawing trifluoroethoxy group at the para position can modulate the reactivity of the benzylic chloride, making it a reliable and selective alkylating agent.
Application I: O-Alkylation of Phenols and Alcohols
The introduction of the 4-(2,2,2-trifluoroethoxy)benzyl ether is a common strategy to protect hydroxyl groups or to introduce this beneficial moiety into a target molecule. The Williamson ether synthesis is the most straightforward method for this transformation.
Protocol: O-Alkylation of 4-Methoxyphenol
This protocol details the synthesis of 1-methoxy-4-((4-(2,2,2-trifluoroethoxy)benzyl)oxy)benzene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4-Methoxyphenol | 124.14 | 1.24 g | 10.0 mmol |
| This compound | 224.61 | 2.25 g | 10.0 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 mmol |
| Acetone | - | 50 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
Add 50 mL of acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (2.25 g, 10.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Causality and Insights:
-
Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. Stronger bases like sodium hydride could be used for less acidic alcohols.[6]
-
Solvent: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Other solvents like acetonitrile or DMF can also be used.
-
Reaction Monitoring: TLC is crucial for determining the completion of the reaction and avoiding the formation of side products.
Workflow for O-Alkylation
Caption: General workflow for O-alkylation reactions.
Application II: C-Alkylation of Aromatic Compounds (Friedel-Crafts Alkylation)
This compound can act as an electrophile in Friedel-Crafts alkylation reactions to form diarylmethane structures.[7] This is particularly useful for linking the trifluoroethoxybenzyl moiety to other aromatic systems.
Protocol: Friedel-Crafts Alkylation of Anisole
This protocol details the synthesis of 1-methoxy-4-(4-(2,2,2-trifluoroethoxy)benzyl)benzene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Anisole | 108.14 | 1.08 g | 10.0 mmol |
| This compound | 224.61 | 2.25 g | 10.0 mmol |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.47 g | 11.0 mmol |
| Dichloromethane (DCM) | - | 40 mL | - |
Step-by-Step Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add aluminum chloride (1.47 g, 11.0 mmol) and 20 mL of dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, prepare a solution of this compound (2.25 g, 10.0 mmol) and anisole (1.08 g, 10.0 mmol) in 20 mL of DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by slowly pouring the mixture into 50 mL of ice-cold 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Causality and Insights:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that facilitates the formation of the benzylic carbocation electrophile.[8][9][10] Other Lewis acids like FeCl₃ or ZnCl₂ can also be used.
-
Temperature Control: The reaction is initially performed at 0°C to control the exothermic reaction and minimize side reactions like polyalkylation.[10]
-
Quenching: The reaction is quenched with acid to decompose the aluminum chloride complex and neutralize any remaining catalyst.
-
Polyalkylation: A known limitation of Friedel-Crafts alkylation is the potential for multiple alkylations since the product is often more reactive than the starting material.[10][11] Using a stoichiometric amount of the reactants can help minimize this.
Mechanism of Friedel-Crafts Alkylation
Caption: General mechanism of Friedel-Crafts alkylation.
Further Synthetic Potential
Beyond O- and C-alkylation, this compound is a valuable precursor for:
-
N-Alkylation: Reaction with primary and secondary amines to form substituted benzylamines.
-
S-Alkylation: Reaction with thiols to generate thioethers.
-
Cyanation: Substitution with cyanide ions (e.g., from NaCN or KCN) to produce the corresponding benzyl nitrile, a versatile intermediate for acids, amides, and amines.
The protocols for these transformations would follow similar principles of nucleophilic substitution, with appropriate choices of base and solvent for the specific nucleophile being used.
Conclusion
This compound is a highly effective and versatile reagent for the incorporation of the 4-(2,2,2-trifluoroethoxy)benzyl moiety into organic molecules. Its utility in O-, C-, N-, and S-alkylation reactions makes it an invaluable tool for medicinal chemists and materials scientists aiming to leverage the unique benefits of fluorination. The protocols provided herein serve as a robust starting point for the successful application of this important building block in fluorinated compound development.
References
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Science of Synthesis. Product Class 6: Benzylic Fluorides. [Link]
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Beilstein Journal of Organic Chemistry. Benzylic C(sp3)–H fluorination. [Link]
-
National Institutes of Health. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
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Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. [Link]
-
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wiley-VCH. 1 Electrophilic Alkylation of Arenes. [Link]
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-
National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]
-
Diva-Portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
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Experimental protocol for using 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
An Application and Protocol Guide for the Utilization of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene in Synthetic Chemistry
Introduction: A Versatile Building Block in Modern Drug Discovery
This compound is a key bifunctional reagent in organic synthesis, particularly valued in the field of medicinal chemistry. Its utility stems from the unique interplay of its two core components: the reactive benzylic chloride and the trifluoroethoxy moiety. The chloromethyl group serves as a potent electrophilic handle, enabling the facile introduction of the trifluoroethoxyphenyl motif into a wide array of molecular scaffolds via nucleophilic substitution reactions.
The trifluoroethoxy group, on the other hand, imparts desirable physicochemical properties to target molecules. The inclusion of trifluoromethyl and related fluoroalkyl groups is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.[1] This strategic combination of reactivity and property modulation makes this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. A notable application is its role as a precursor in the synthesis of Nintedanib (BIBF 1120), a multi-targeted tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[2][3][4]
This guide provides a comprehensive overview of the properties, safe handling, and synthetic applications of this compound, with a detailed protocol for a representative alkylation reaction.
Compound Profile and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its application in synthesis.
| Property | Value |
| Molecular Formula | C₉H₈ClF₃O |
| Molecular Weight | 224.61 g/mol |
| CAS Number | 353-93-5 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85-87 °C at 3 mmHg |
| Density | ~1.3 g/cm³ |
The molecule's reactivity is centered on the C-Cl bond of the benzylic chloride. This bond is susceptible to cleavage by a wide range of nucleophiles. The trifluoroethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the benzylic position.
Safety and Handling: A Self-Validating System of Precaution
Due to its reactive nature, this compound must be handled with appropriate care. It is classified as a hazardous substance, causing severe skin burns, eye damage, and potential respiratory irritation.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and appropriate protective clothing should be worn.
Engineering Controls:
-
All manipulations of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[6]
-
An emergency eyewash station and safety shower must be readily accessible.
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Spill and Disposal Procedures:
-
In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[7]
-
Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Core Application: N-Alkylation in the Synthesis of Pharmaceutical Intermediates
A primary application of this compound is the alkylation of nucleophiles, particularly amines, to form new carbon-nitrogen bonds. This reaction is a cornerstone in the construction of many drug candidates.
Protocol: N-Alkylation of a Primary Amine
This protocol details a general procedure for the reaction of this compound with a generic primary amine (R-NH₂). This transformation is analogous to steps used in the synthesis of complex molecules like Nintedanib.[3][9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet for inert atmosphere
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (R-NH₂, 1.1 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Add anhydrous DMF to dissolve or suspend the reagents. The volume should be sufficient to ensure effective stirring (typically a 0.1-0.5 M concentration of the limiting reagent).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of the Alkylating Agent:
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Add this solution dropwise to the stirring mixture of the amine and base over 5-10 minutes.
-
Causality Note: A non-nucleophilic base like K₂CO₃ or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the complete reaction. DMF is a suitable polar aprotic solvent that facilitates SN2 reactions.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) to increase the reaction rate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (the limiting reagent) is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[10]
-
Combine the organic layers and wash with water and then with brine.[10]
-
Causality Note: The water quench removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer, breaking up emulsions.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Workflow and Mechanism Visualization
Caption: Experimental workflow for N-alkylation.
Caption: SN2 mechanism for N-alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently strong base; Low reaction temperature; Sterically hindered amine. | Use a stronger base (e.g., NaH); Increase reaction temperature; Prolong reaction time. |
| Formation of Side Products | Over-alkylation (dialkylation of the amine); Reaction with solvent. | Use a larger excess of the amine; Ensure the solvent is anhydrous and non-reactive. |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography; Consider derivatization or an alternative purification method like recrystallization. |
Broader Synthetic Scope and Mechanistic Considerations
While N-alkylation is a prominent application, the electrophilic nature of this compound allows it to participate in a variety of other synthetic transformations.
-
O-Alkylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.
-
S-Alkylation: Thiols readily react to form thioethers.
-
C-Alkylation: Carbanions, such as those derived from malonic esters, can be alkylated to form new carbon-carbon bonds.
-
Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can act as an alkylating agent for electron-rich aromatic compounds.[11][12] However, this can be complicated by the potential for polyalkylation and carbocation rearrangements.[11]
The underlying mechanism for most of these transformations is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile attacks the benzylic carbon, displacing the chloride leaving group. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the temperature.
Conclusion
This compound stands out as a strategically important building block for researchers in organic synthesis and drug development. Its capacity to introduce a trifluoroethoxyphenyl group via a reactive benzylic chloride handle provides a reliable method for synthesizing complex molecules with potentially enhanced pharmaceutical properties. By understanding its reactivity, adhering to strict safety protocols, and employing optimized reaction conditions, scientists can effectively leverage this reagent to advance the frontiers of medicinal chemistry.
References
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LookChem. [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. [Link]
-
CAS Common Chemistry. 1-Chloro-4-(trifluoromethoxy)benzene. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Carl ROTH. Safety Data Sheet: Chlorobenzene. [Link]
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-
Organic Syntheses. 1-benzyloxymethoxy-1-hexyne. [Link]
-
Organic Syntheses. 2-Phenylbutyronitrile. [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ACS Publications. Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). [Link]
-
Chemguide. THE FRIEDEL-CRAFTS ALKYLATION OF BENZENE. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
PubMed. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). [Link]
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The Strategic Application of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the judicious selection of molecular building blocks is paramount to the successful design of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene has emerged as a strategic and versatile intermediate. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this valuable compound, underscoring its significance in the generation of innovative drug candidates.
The unique structural attributes of this compound, namely the reactive benzylic chloride and the electron-withdrawing, metabolically stable trifluoroethoxy group, offer a compelling combination for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoroethoxy moiety, in particular, can enhance lipophilicity, improve metabolic stability, and favorably influence ligand-receptor interactions, thereby addressing key challenges in drug design.[1][2]
I. Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the corresponding benzoic acid or benzyl alcohol.
Protocol 1: Synthesis of 4-(2,2,2-trifluoroethoxy)benzyl alcohol
This initial step involves the reduction of 4-(2,2,2-trifluoroethoxy)benzoic acid.
Materials:
-
4-(2,2,2-trifluoroethoxy)benzoic acid
-
Lithium aluminium hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)[3]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium chloride (brine)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a stirred suspension of LiAlH₄ in anhydrous THF is cooled to 0 °C in an ice bath.
-
A solution of 4-(2,2,2-trifluoroethoxy)benzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again, while maintaining cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield 4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Protocol 2: Chlorination of 4-(2,2,2-trifluoroethoxy)benzyl alcohol
The conversion of the benzyl alcohol to the target benzyl chloride can be accomplished using various chlorinating agents. A mild and selective method is presented below.[4][5]
Materials:
-
4-(2,2,2-trifluoroethoxy)benzyl alcohol
-
Thionyl chloride (SOCl₂) or 2,4,6-trichloro-1,3,5-triazine (TCT) with DMSO[4]
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine (optional, as a scavenger for HCl if using SOCl₂)
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure using Thionyl Chloride:
-
To a solution of 4-(2,2,2-trifluoroethoxy)benzyl alcohol in anhydrous DCM at 0 °C, thionyl chloride is added dropwise. A few drops of pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into ice-water and extracted with DCM.
-
The organic layer is washed with saturated NaHCO₃ solution and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to afford this compound.
II. Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The primary utility of this compound in medicinal chemistry lies in its reactivity as an electrophile in nucleophilic substitution reactions. The benzylic chloride is a good leaving group, readily displaced by a variety of nucleophiles to introduce the 4-(2,2,2-trifluoroethoxy)benzyl moiety into a target molecule.
A. Synthesis of Novel Anticancer Agents
The 4-(2,2,2-trifluoroethoxy)benzyl group can be incorporated into various heterocyclic scaffolds known to exhibit anticancer activity. For instance, its reaction with substituted piperazines or indoles can lead to novel compounds with potential antiproliferative effects.[6][7][8]
Workflow for the Synthesis of a Hypothetical Anticancer Agent:
Caption: Synthetic workflow for a potential anticancer agent.
Protocol 3: N-Alkylation of Piperazine Derivatives
Materials:
-
This compound
-
A substituted piperazine (e.g., 1-Boc-piperazine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Acetonitrile (ACN) or N,N-dimethylformamide (DMF) as solvent
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium chloride (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the piperazine derivative in ACN, K₂CO₃ is added, followed by a solution of this compound in ACN.
-
The reaction mixture is stirred at room temperature or heated to 50-60 °C for 4-12 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in EtOAc and washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the N-alkylated piperazine product.
| Hypothetical Compound | Target | In Vitro Activity (IC₅₀) |
| Piperazine Derivative A | Kinase X | 50 nM |
| Piperazine Derivative B | Protease Y | 120 nM |
| Piperazine Derivative C | GPCR Z | 85 nM |
| Table 1: Hypothetical in vitro activity of anticancer agents derived from this compound. |
B. Development of Neuroprotective Agents
The incorporation of the 4-(2,2,2-trifluoroethoxy)benzyl moiety has also been explored in the context of neurodegenerative diseases. Its ability to modulate lipophilicity can enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.[9][10][11]
Logical Relationship for Neuroprotective Agent Design:
Caption: Design rationale for neuroprotective agents.
Protocol 4: C-Alkylation of Indole Derivatives
Materials:
-
This compound
-
A substituted indole
-
Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) as a base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Saturated aqueous solution of sodium chloride (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the indole derivative in anhydrous DMF at 0 °C, NaH is added portion-wise. The mixture is stirred at this temperature for 30 minutes.
-
A solution of this compound in anhydrous DMF is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-6 hours, with progress monitored by TLC.
-
The reaction is quenched by the slow addition of saturated NH₄Cl solution.
-
The mixture is extracted with EtOAc, and the combined organic layers are washed with water and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Hypothetical Compound | Neuroprotective Assay | EC₅₀ |
| Indole Derivative X | Oxidative Stress Reduction | 250 nM |
| Indole Derivative Y | Anti-apoptotic Activity | 400 nM |
| Indole Derivative Z | Modulation of Tau Phosphorylation | 150 nM |
| Table 2: Hypothetical neuroprotective activity of compounds derived from this compound. |
III. Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its utility as a versatile building block for the synthesis of novel anticancer and neuroprotective agents is well-supported by the principles of bioisosterism and pharmacokinetic optimization. The protocols outlined herein provide a practical framework for researchers to harness the potential of this compound in their drug discovery endeavors. Future research will undoubtedly continue to uncover new applications for this valuable intermediate, further solidifying its role in the development of next-generation therapeutics.
IV. References
-
Jiang, Y., Xu, H., Liu, L., He, R., Song, X., & Li, N. (2014). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery, 11(6), 724-728. ([Link])
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Takeda (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. European Patent Office - EP 3492448 B1. ([Link])
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Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. ([Link])
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Bayer Aktiengesellschaft (2002). Process for preparing benzyl alcohols and their use. Google Patents - US6462242B1. ()
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. ([Link])
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Collins, J. L., et al. (2000). Synthesis and SAR of benzyl and phenoxymethylene oxadiazole benzenesulfonamides as selective beta3 adrenergic receptor agonist antiobesity agents. Bioorganic & Medicinal Chemistry Letters, 10(13), 1431-1434. ([Link])
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Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4045-4056. ([Link])
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Lin, L., et al. (2020). Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis. Oxidative Medicine and Cellular Longevity, 2020, 9034235. ([Link])
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Kissei Pharmaceutical Co., Ltd. (1983). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. Google Patents. ()
-
Seddon, K. R., & Stark, A. (2009). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquidsw. Dalton Transactions, (36), 7378-7383. ([Link])
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Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. ([Link])
-
Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Chinese Journal of Chemistry, 29(7), 1436-1440. ([Link])
-
Wang, C., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell lines. Anti-Cancer Agents in Medicinal Chemistry, 22(16), 2911-2918. ([Link])
-
Krátký, M., et al. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 24(21), 3845. ([Link])
-
Al-Dhabi, N. A., & Perumal, P. T. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Serbian Chemical Society, 82(9), 987-999. ([Link])
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Peterson, J. R., et al. (2014). Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. Photochemistry and Photobiology, 90(5), 1048-1056. ([Link])
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Kim, H., et al. (2017). Neuroprotective effects of 2,3,5,4'-tetrahydoxystilbene-2-O-β-D-glucoside from Polygonum multiflorum against glutamate-induced oxidative toxicity in HT22 cells. Journal of Ethnopharmacology, 195, 256-264. ([Link])
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UCB (2004). Piperazine derivatives and their use as synthesis intermediates. Google Patents - WO2004065360A2. ()
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Haleckova, A., et al. (2024). Neuroprotective Effect of 2-(Benzyloxy)arylureas Is Not Related to CypD Inhibition nor Suppression of mPTP Opening. ACS Medicinal Chemistry Letters, 15(10), 1756-1763. ([Link])
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Sarzyński, D. S., & Majerz, I. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3124. ([Link])
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Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. ([Link])
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Gümüş, M., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 163-175. ([Link])
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Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(2), 1-5. ([Link])
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de Oliveira, R. B., et al. (2023). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals, 16(11), 1546. ([Link])
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Gao, J., et al. (2022). Neuroprotective effects of a new triterpenoid from edible mushroom on oxidative stress and apoptosis through the BDNF/TrkB/ERK/CREB and Nrf2 signaling pathway in vitro and in vivo. Food & Function, 13(23), 12121-12134. ([Link])
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Sharma, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Molecular Diversity. ([Link])
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Gribble, G. W. (2010). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 87, 243. ([Link])
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Weerawarna, S. A., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. ([Link])
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Van der Walt, M. M., et al. (2018). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules, 23(11), 2959. ([Link])
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Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6917. ([Link])
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Brizga, D., et al. (2023). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2154625. ([Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Welcome to the technical support center for the synthesis of 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this important chemical transformation. We will move beyond simple procedural lists to explore the underlying principles, troubleshoot common issues, and provide a robust framework for improving your reaction yields and purity.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions about the reaction to build a solid theoretical foundation.
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The synthesis is a classic example of an electrophilic aromatic substitution, specifically a Blanc chloromethylation .[1][2] The reaction involves activating an aromatic C-H bond towards substitution with a chloromethyl group (-CH₂Cl). The mechanism proceeds in two main stages:
-
Generation of the Electrophile: The most common reagents, formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride (HCl), react in the presence of a Lewis acid catalyst (like zinc chloride, ZnCl₂) to form a highly reactive electrophilic species.[1][3] While the exact structure of the electrophile is debated, it is often represented as a chloromethyl carbocation (CH₂Cl⁺) or a related protonated complex.[1][4]
-
Electrophilic Attack: The π-electrons of the 4-(2,2,2-trifluoroethoxy)benzene ring attack the electrophile. The trifluoroethoxy group (-OCH₂CF₃) is an ortho, para-director. Due to steric hindrance from the bulky trifluoroethoxy group, the substitution predominantly occurs at the para position, yielding the desired product. The final step is the deprotonation of the resulting intermediate (a sigma complex) to restore the aromaticity of the ring.[5]
Q2: How does the -OCH₂CF₃ group influence the reaction compared to a simpler -OCH₃ group?
A2: This is a critical consideration. While the oxygen atom's lone pairs exert a resonance-donating effect, which activates the ring and directs substitution to the ortho and para positions, the highly electronegative trifluoromethyl (-CF₃) group has a strong inductive electron-withdrawing effect. This effect is transmitted through the ethoxy linker, making the -OCH₂CF₃ group significantly less activating than a standard methoxy (-OCH₃) or ethoxy group.[4] Consequently, the aromatic ring in 4-(2,2,2-trifluoroethoxy)benzene is considered "deactivated" relative to anisole or phenetole, requiring more forcing reaction conditions (e.g., stronger catalysts, higher temperatures) to achieve efficient chloromethylation.[6]
Q3: What are the primary safety concerns associated with this synthesis?
A3: The most significant hazard in Blanc chloromethylation is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct from the reaction of formaldehyde and HCl.[1][4] BCME is a potent human carcinogen with high volatility, and its presence must be assumed. Therefore, all experimental work must be conducted in a certified, high-performance chemical fume hood. It is also crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The workup procedure should be designed to quench any unreacted reagents safely.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to problems you may encounter during the experiment.
Q4: I am observing very low or no conversion of my starting material. What are the likely causes and how can I fix this?
A4: Low conversion is the most common issue, typically stemming from the deactivated nature of the substrate.
-
Cause 1: Insufficient Catalyst Activity. Zinc chloride (ZnCl₂) is a standard catalyst, but it may be too mild for this substrate.[7]
-
Cause 2: Low Reaction Temperature. The activation energy for this reaction is higher than for more activated aromatics.
-
Cause 3: Ineffective Chloromethylating Agent. The equilibrium forming the electrophile from paraformaldehyde and HCl may not be favorable enough.
Q5: My main product is contaminated with a high-molecular-weight byproduct. GC-MS suggests it's a diarylmethane. Why is this happening and how can I prevent it?
A5: The formation of a diarylmethane byproduct, 1,1'-((4-(2,2,2-trifluoroethoxy)phenyl)methanediyl)bis(4-(2,2,2-trifluoroethoxy)benzene), is a classic side reaction. It occurs when the desired product, a reactive benzyl chloride, undergoes a second Friedel-Crafts alkylation with another molecule of the starting material.
-
Cause 1: Overly Aggressive Catalyst. Strong Lewis acids like AlCl₃ are particularly known to promote diarylmethane formation.[4]
-
Solution: Use the mildest catalyst that provides an acceptable conversion rate. ZnCl₂ is less prone to causing this side reaction than AlCl₃.[7]
-
-
Cause 2: High Reaction Temperature & Long Reaction Time. Both factors increase the likelihood of the product reacting further.
-
Solution: Maintain the lowest possible temperature for the reaction to proceed. Monitor the reaction's progress and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the catalytic conditions.
-
-
Cause 3: Reagent Stoichiometry. If the concentration of the starting material is high relative to the chloromethylating agent, the product has a higher chance of colliding with and reacting with another starting material molecule.
-
Solution: Use a slight molar excess (1.1 to 1.5 equivalents) of the chloromethylating agent (e.g., paraformaldehyde) relative to the aromatic substrate.
-
Troubleshooting Logic Flow
Below is a visual guide to help diagnose and solve common synthesis problems.
Caption: Troubleshooting flowchart for the chloromethylation synthesis.
Section 3: Optimized Experimental Protocol
This protocol is a starting point and should be optimized based on your specific lab conditions and analytical results.
Objective: To synthesize this compound with high yield and purity.
Reagents & Materials:
-
4-(2,2,2-Trifluoroethoxy)benzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet/outlet
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Setup: In a 250 mL round-bottom flask purged with nitrogen, combine 4-(2,2,2-trifluoroethoxy)benzene (e.g., 10 g, 1.0 eq), paraformaldehyde (1.2 eq), and anhydrous zinc chloride (1.0 eq). Add a suitable solvent like glacial acetic acid (50 mL).[10]
-
Reaction: Equip the flask with a reflux condenser. Begin stirring and heat the mixture to 60-70°C in an oil bath. Once the temperature is stable, begin bubbling dry hydrogen chloride gas through the reaction mixture at a slow, steady rate.[2] Alternatively, concentrated aqueous HCl can be added cautiously.[11]
-
Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the consumption of the starting material by taking small aliquots, quenching them, and analyzing by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or GC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture over crushed ice (approx. 100 g) in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize excess acid), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.
Comparative Data on Reaction Conditions
The choice of catalyst and temperature is paramount. The following table summarizes expected outcomes based on literature precedents for chloromethylating deactivated aromatic rings.
| Catalyst | Typical Temp. (°C) | Relative Reactivity | Key Advantages | Potential Drawbacks |
| ZnCl₂ [1][7] | 60 - 80 | Moderate | Good selectivity, lower diarylmethane formation. | May result in slow or incomplete reaction. |
| AlCl₃ [4][8] | 40 - 60 | High | High conversion rates, shorter reaction times. | High risk of diarylmethane & other byproducts. |
| SnCl₄ [4][7] | 50 - 70 | High | Potent catalyst, effective for deactivated rings. | Can also promote side reactions. |
| H₂SO₄ (co-catalyst) [4] | 70 - 90 | Very High | Used for highly deactivated substrates. | Risk of sulfonation, harsh conditions. |
References
-
New studies in aromatic chloromethylation - Durham E-Theses. [Link]
-
Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis, (2006). [Link]
- U.S. Patent No.
- U.S. Patent No.
-
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. [Link]
-
Chloromethylation Reaction and its Mechanism. Filo. [Link]
- Chinese Patent No. CN101033169A, "Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene."
-
Blanc chloromethylation - Wikipedia. [Link]
-
Chloromethylation of benzene | Aromatic electrophilic substituion. YouTube. [Link]
- Chinese Patent No. CN111268806A, "Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene."
-
Blanc Chloromethylation Reaction. Name Reactions in Organic Synthesis. [Link]
-
Naphthalene - an overview | ScienceDirect Topics. ScienceDirect. (Reference within a broader topic, relevant reaction conditions discussed). [Link]
-
December 2019 — "Chloromethylation of polyfluoroaromatic compounds". Fluorine notes. [Link]
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- 5. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. [askfilo.com]
- 6. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 7. US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 8. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 9. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]
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- 11. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Welcome to the technical support guide for the synthesis of 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. We will delve into the mechanistic origins of common impurities and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent method is the chloromethylation of 4-(2,2,2-trifluoroethoxy)benzene, typically a variant of the Blanc chloromethylation reaction.[1] This involves reacting the starting ether with formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, usually in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[2][3] The primary challenges are controlling the reaction's selectivity and preventing the formation of significant side products, which can complicate purification and reduce yield.
Q2: What are the major side products I should expect in this synthesis?
A2: The three most common and problematic side products are:
-
Bis(4-(2,2,2-trifluoroethoxy)benzyl)methane: A diarylmethane compound formed from a secondary alkylation reaction.[2][4]
-
Bis(chloromethyl) ether (BCME): A highly carcinogenic and volatile byproduct inherent to reactions involving formaldehyde and HCl.[4]
-
Di(chloromethyl)benzene Isomers: Products of over-chloromethylation where a second -CH₂Cl group is added to the aromatic ring.
Q3: Why is temperature control so critical in this reaction?
A3: Temperature is a key parameter that dictates the rate of both the desired reaction and unwanted side reactions. Higher temperatures significantly accelerate the formation of the diarylmethane byproduct, as the newly formed, electron-rich benzyl chloride product can act as an alkylating agent.[2] For many chloromethylation reactions, maintaining lower temperatures (e.g., 0-10 °C) is crucial for maximizing the yield of the desired monochloromethylated product.[2]
Q4: Are there safer alternatives to the traditional formaldehyde/HCl system to avoid BCME?
A4: Yes, while the classic Blanc conditions are common, concerns over the formation of the carcinogen BCME have led to alternatives. One approach is using chloromethyl ethers, such as chloromethyl methyl ether (CMME), with a Lewis acid. However, CMME itself is also a suspected carcinogen. A more modern alternative involves using methoxyacetyl chloride with a Lewis acid like AlCl₃, which generates the electrophile in situ without forming BCME.[5]
Troubleshooting Guide: Side Product Mitigation & Removal
This section provides in-depth solutions to specific experimental issues.
Problem 1: Significant formation of a high-boiling point, non-polar impurity, identified as the diarylmethane byproduct.
-
Q: My post-reaction analysis (TLC, GC-MS) shows a major byproduct with a mass corresponding to bis(4-(2,2,2-trifluoroethoxy)benzyl)methane. What causes this?
-
A: This side product arises from a subsequent Friedel-Crafts alkylation reaction. The desired product, this compound, is an activated benzyl chloride. It can act as an electrophile and alkylate a second molecule of the starting material, 4-(2,2,2-trifluoroethoxy)benzene. This process is heavily promoted by several factors.[2]
-
-
Q: How can I prevent the formation of this diarylmethane impurity?
-
A: Mitigation involves carefully controlling the reaction conditions to favor the initial chloromethylation over the secondary alkylation.
-
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a low reaction temperature, ideally between 0 °C and 10 °C.[2] | The activation energy for the secondary alkylation is higher; lower temperatures disproportionately slow this unwanted reaction. |
| Catalyst | Use a milder Lewis acid like ZnCl₂ instead of stronger ones like AlCl₃. Use the minimum effective catalytic amount. | Stronger Lewis acids are known to aggressively promote Friedel-Crafts alkylation.[2] |
| Stoichiometry | Use a slight molar excess of the chloromethylating agents (formaldehyde/HCl) relative to the aromatic substrate. | This ensures the substrate is consumed quickly, reducing its availability for the secondary alkylation reaction. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. | Allowing the reaction to proceed for too long after completion increases the concentration of the product, driving the equilibrium towards diarylmethane formation.[2] |
-
Q: I already have a mixture containing the diarylmethane. How can I remove it?
-
A: Separation can be challenging due to similar polarities.
-
Flash Column Chromatography: This is the most effective method. A non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) will typically allow for separation.
-
Recrystallization: If the desired product is a solid at room temperature and the diarylmethane is an oil (or vice-versa), recrystallization from a suitable solvent like heptane or isopropanol may be effective.
-
Vacuum Distillation: This is often difficult as the boiling points can be close. It is generally less effective than chromatography for achieving high purity.
-
-
Caption: Figure 1. Primary reaction pathway and major side product formation.
Problem 2: Safety and removal concerns related to Bis(chloromethyl) ether (BCME).
-
Q: How do I handle the reaction workup knowing that the carcinogenic BCME is present?
-
A: All operations must be conducted in a certified, high-flow chemical fume hood. BCME is volatile and a potent carcinogen. The primary method for destroying it is quenching the reaction mixture with an aqueous base, typically ammonium hydroxide.
-
-
Q: What is the detailed protocol for quenching the reaction to neutralize BCME?
-
A: The following protocol should be followed diligently:
-
Cooling: At the end of the reaction, cool the reaction vessel in an ice bath to minimize volatilization of BCME and control the quench exotherm.
-
Quenching Solution: Prepare a cold, dilute aqueous solution of ammonium hydroxide (~5-10%).
-
Slow Addition: Slowly and carefully add the reaction mixture to the stirred quenching solution. Alternatively, slowly add the quench solution to the reaction. The former is often preferred for better temperature control.
-
Stirring: Allow the biphasic mixture to stir vigorously for at least 1-2 hours to ensure complete neutralization of BCME and any excess acid.
-
Caution: Be aware that this basic quench can also hydrolyze your desired chloromethyl product to the corresponding benzyl alcohol. This is a trade-off between safety and yield. If hydrolysis is a major issue, a quench with a milder reducing agent like sodium sulfite can be considered, though it is less universally cited for BCME destruction.[4]
-
-
Caption: Figure 2. A logical workflow for diagnosing and addressing common impurities.
References
- BenchChem. (2025).
- Durham E-Theses.
- Sciencemadness Discussion Board. (2020).
- Filo. (2025).
- Alfa Chemistry.
- Saporovskaya, M.B., et al. (2019). Chloromethylation of polyfluoroaromatic compounds. Fluorine Notes, 127, 7-8.
-
Olah, G. A., et al. (1997). Electrophilic Aromatic Substitution. 13. Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... Journal of Organic Chemistry, 62(9), 2694-2703. [Link]
Sources
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- 3. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. [askfilo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and safety precautions for 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Technical Support Center: 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Welcome to the technical support guide for this compound (CAS No. 220436-73-9). This document is designed for researchers, chemists, and drug development professionals to ensure safe and effective handling of this reactive intermediate. As this is a specialized reagent, data is often extrapolated from structurally similar compounds, primarily benzyl chlorides and fluorinated aromatics. This guide synthesizes available data with fundamental chemical principles to provide practical, field-tested advice.
Section 1: Compound Profile & Key Data
This table summarizes the essential physical and chemical properties of the reagent.
| Property | Value | Source(s) |
| CAS Number | 220436-73-9 | [1] |
| Molecular Formula | C₉H₈ClF₃O | [1] |
| Molecular Weight | 224.61 g/mol | [1] |
| Appearance | Colorless to almost colorless liquid (inferred) | [2] |
| Primary Reactivity | Electrophilic benzylic carbon, susceptible to nucleophilic substitution (Sɴ1/Sɴ2) | [3][4] |
| InChIKey | MQBQVVMPYACAOW-UHFFFAOYSA-N | [1] |
Section 2: Critical Safety & Handling (FAQs)
This section addresses the most common questions regarding the safe handling and storage of this compound. The safety profile is based on analogous compounds like 1-(Chloromethyl)-4-(trifluoromethoxy)benzene, which are known to be corrosive and irritants.[5]
Q1: What are the primary hazards associated with this reagent?
A1: Based on its structure as a substituted benzyl chloride, the primary hazards are:
-
Corrosivity: It is expected to cause severe skin burns and serious eye damage.[5] The benzylic chloride moiety can hydrolyze with moisture to form hydrochloric acid (HCl), contributing to its corrosive nature.
-
Respiratory Irritation: Vapors and mists are likely to be irritating to the respiratory system.[5] Like many benzyl halides, it may have lachrymatory properties (induces tearing).
-
Reactivity: It is a reactive alkylating agent. It will react exothermically with nucleophiles such as amines, bases, and water.[5]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is crucial. Always handle this chemical inside a certified chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[5]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Remove gloves using the proper technique to avoid skin contact and dispose of them immediately after use.[6]
-
Respiratory Protection: If there is a risk of vapor inhalation, such as during a spill cleanup outside of a fume hood, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[5]
Q3: How should I properly store this reagent to ensure its stability and my safety?
A3: Proper storage is critical to maintain the reagent's integrity and prevent hazardous situations.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[5] This prevents hydrolysis from atmospheric moisture, which degrades the compound and creates corrosive HCl gas.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from sources of heat or ignition.[6]
-
Container: Keep the container tightly sealed.[5]
-
Incompatibilities: Store separately from incompatible materials, especially strong bases, amines, and strong oxidizing agents.[5]
Q4: Can I handle this reagent on an open bench?
A4: No. All handling and dispensing of this compound must be performed inside a certified chemical fume hood to protect the user from inhaling corrosive and irritating vapors.[5][6] The fume hood also provides containment in case of an accidental spill.
Section 3: Experimental & Troubleshooting Guide (FAQs)
This section provides insights into common issues encountered during reactions involving this alkylating agent.
Q1: My alkylation reaction with an amine nucleophile is sluggish or has stalled. What should I investigate?
A1: Several factors could be at play:
-
Reagent Quality: The primary suspect is the degradation of your alkylating agent. If it was not stored properly under an inert atmosphere, it may have hydrolyzed, reducing its effective concentration.
-
Base Strength: The reaction generates HCl as a byproduct, which will protonate your amine nucleophile, rendering it non-nucleophilic. Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid. For less reactive amines, a stronger base might be required.
-
Solvent Choice: Ensure your solvent is anhydrous. The presence of water will consume the reagent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically effective for Sɴ2 reactions.
-
Temperature: While many benzylations proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to increase the reaction rate. Monitor by TLC to avoid decomposition.
Q2: I am observing multiple spots on my TLC plate, suggesting side products. What could be the cause?
A2: Side product formation often points to a few key issues:
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine can be alkylated twice), you may form di-substituted products. This can be mitigated by using an excess of the nucleophile relative to the alkylating agent.
-
Elimination: Although less common for benzyl halides, if your nucleophile is also a strong, sterically hindered base, you might see some elimination side products.
-
Friedel-Crafts Side Reactions: The benzylic chloride can act as an electrophile in a Friedel-Crafts alkylation reaction with another molecule of the aromatic starting material or product, especially if Lewis acids are present or generated.[4][7] This is more likely at higher temperatures.
Q3: How should I safely quench my reaction?
A3: Any unreacted this compound is still a reactive alkylating agent.
-
Cool the reaction mixture in an ice bath to slow down any exothermic processes.
-
Slowly add a proton-donating nucleophile like water or methanol to quench the remaining alkylating agent. Be aware that this will generate HCl, so ensure the quench is done in the fume hood.
-
If your reaction mixture is basic, the quench will be exothermic. Add the quenching agent dropwise with vigorous stirring.
Section 4: Emergency Procedures
Immediate and correct action is vital in an emergency.
Q1: What is the first aid procedure for skin or eye contact?
A1:
-
Skin Contact: Immediately take off all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water. DO NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Q2: How do I handle a small spill inside a chemical fume hood?
A2:
-
Ensure your PPE is appropriate.
-
Contain the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.
-
Wipe the area with a suitable solvent (e.g., acetone), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[6]
Section 5: Sample Experimental Protocol & Workflow
This section provides a representative protocol for an N-alkylation reaction and a visual workflow.
Protocol: N-Alkylation of Morpholine
This procedure details the reaction of this compound with morpholine.
Methodology:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous acetonitrile (40 mL).
-
Reagents: Add morpholine (1.1 eq) and triethylamine (1.2 eq) to the solvent. Stir the solution to ensure homogeneity.
-
Addition: While stirring, add this compound (1.0 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting benzyl chloride indicates reaction completion.
-
Workup: a. Quench the reaction by slowly adding 20 mL of deionized water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure N-alkylated product.
Experimental Workflow Diagram
// Nodes Setup [label="1. Setup\nFlask with Solvent (ACN)\nunder N₂ Atmosphere"]; Reagents [label="2. Add Reagents\nMorpholine (1.1 eq)\nTriethylamine (1.2 eq)"]; Addition [label="3. Add Alkylating Agent\n1-(ClMe)-4-(TFE)Benzene (1.0 eq)\nDropwise at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="4. Reaction\nStir at RT for 12-18h"]; Monitoring [label="5. Monitor by TLC\nCheck for disappearance of\nstarting material"]; Workup [label="6. Aqueous Workup\nQuench, Extract, Wash, Dry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="7. Purification\nSilica Gel Column\nChromatography"]; Product [label="Final Product\nPure N-alkylated Morpholine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents; Reagents -> Addition; Addition -> Reaction; Reaction -> Monitoring [label="Periodic Check"]; Monitoring -> Reaction [style=dashed, label="Continue if incomplete"]; Monitoring -> Workup [label="If complete"]; Workup -> Purification; Purification -> Product; } A typical workflow for N-alkylation reactions.
References
-
Fisher Scientific, Safety Data Sheet for 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. (2023). Provides comprehensive hazard, handling, and first-aid information for a closely related structural analog.
-
Airgas, Safety Data Sheet for 1-Chloro-4-(trifluoromethyl)benzene. (2021). Details safety protocols for a related fluorinated aromatic compound.
-
Centers for Disease Control and Prevention (CDC), First Aid Procedures for Chemical Hazards. Provides general, authoritative guidance on responding to chemical exposures.
-
Thermo Fisher Scientific, Safety Data Sheet for (Trifluoromethoxy)benzene. (2025). Offers safety data on a related fluorinated benzene derivative.
-
Sigma-Aldrich, Safety Data Sheet for 2,4,6-Trichloroanisole. (2025). General safety information for chlorinated aromatic compounds.
-
Sigma-Aldrich, Safety Data Sheet for Flammable/Irritant Liquid. (2025). General handling precautions for flammable and irritating chemicals.
-
CymitQuimica, Safety Data Sheet for 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene. (2024). Safety data for a fluorinated benzyl chloride analog.
-
Sigma-Aldrich, Safety Data Sheet for Combustible Liquid. (2025). Information on handling combustible chemical reagents.
-
Sigma-Aldrich, General Safety Data Sheet. (2025). General advice on chemical handling and emergency procedures.
-
Sigma-Aldrich, Safety Data Sheet for (Trifluoromethoxy)benzene. (2025). Hazard and handling information for a related compound.
-
PubChem, Compound Summary for 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information. Provides data on the uses and hazards of a classic benzyl chloride.
-
Sigma-Aldrich, Product Page for 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. Provides physical properties for a key analog.
-
PubChem, Compound Summary for this compound. National Center for Biotechnology Information. Provides unique identifiers and calculated properties for the target compound.
-
Michigan State University, Department of Chemistry, Substitution Reactions of Benzene. Discusses the mechanism of electrophilic aromatic substitution, relevant to potential side reactions.
-
DeHaan, F. P., et al. (1997). Electrophilic Aromatic Substitution. 13. Kinetics and Spectroscopy of the Chloromethylation of Benzene... Journal of Organic Chemistry. Provides mechanistic insight into reactions involving benzyl cation intermediates.
Sources
- 1. PubChemLite - this compound (C9H8ClF3O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(Chloromethyl)-4-(trifluoromethoxy)benzene | 65796-00-1 [sigmaaldrich.com]
- 3. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. airgas.com [airgas.com]
Technical Support Center: Reaction Optimization for 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific chloromethylation reaction. The presence of the electron-withdrawing trifluoroethoxy group on the benzene ring presents unique challenges compared to more activated aromatic systems.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve high yields and purity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis. We diagnose potential causes and provide actionable solutions based on established principles of electrophilic aromatic substitution.
Issue 1: Low or No Product Yield
A common challenge is a stalled or inefficient reaction, leading to poor conversion of the starting material, 4-(2,2,2-trifluoroethoxy)benzene.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Recommended Actions |
| Insufficient Electrophile Generation | The trifluoroethoxy group deactivates the aromatic ring, making it less nucleophilic. A weak electrophile may not be sufficient for the reaction to proceed. The reaction relies on the formation of a chloromethyl cation or a related electrophilic species from formaldehyde and HCl, a process catalyzed by a Lewis acid.[2] Solutions: • Increase Catalyst Strength: If using a mild Lewis acid like zinc chloride (ZnCl₂), consider switching to a stronger one like tin(IV) chloride (SnCl₄) or aluminum trichloride (AlCl₃).[1][3] Be aware that stronger catalysts can increase byproduct formation. • Ensure Anhydrous Conditions: Water can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.[4] • Use an Alternative Chloromethylating Agent: While hazardous, pre-formed chloromethyl methyl ether (CH₃OCH₂Cl) is a more potent electrophile than the in-situ generated species from formaldehyde/HCl.[2] Extreme caution is required due to its carcinogenicity. |
| Low Reaction Temperature | The activation energy for this electrophilic substitution on a deactivated ring is significant. Insufficient thermal energy can lead to a very slow reaction rate. Solution: • Optimize Temperature: Gradually increase the reaction temperature in 10°C increments (e.g., from 50°C to 80°C). Monitor the reaction by GC or TLC at each step to find the optimal balance between reaction rate and byproduct formation.[1] |
| Poor Reagent Quality | Paraformaldehyde can depolymerize over time, and the concentration of aqueous HCl can decrease. Solution: • Verify Reagent Quality: Use freshly opened, high-purity paraformaldehyde. Titrate your HCl solution to confirm its concentration. If using HCl gas, ensure a steady flow rate. |
Issue 2: Significant Formation of Diarylmethene Byproduct
A frequent side reaction is the formation of bis(4-(2,2,2-trifluoroethoxy)phenyl)methane. This occurs when the desired product, a reactive benzyl chloride, undergoes a second Friedel-Crafts alkylation with another molecule of the starting material.[1]
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Recommended Actions |
| Overly Aggressive Reaction Conditions | High temperatures and highly active catalysts not only accelerate the primary reaction but also significantly promote the subsequent alkylation to the diarylmethene byproduct.[1] Solutions: • Select a Milder Catalyst: Aluminum trichloride (AlCl₃) is known to be particularly effective at promoting this side reaction.[1] Using zinc chloride (ZnCl₂) is often a better choice to improve selectivity.[4] • Reduce Temperature: Operate at the lowest temperature that provides a reasonable conversion rate. • Monitor Reaction Time: This side reaction becomes more prevalent as the concentration of the chloromethylated product increases. Stop the reaction once the peak yield of the desired product is observed (determined by time-course analysis via GC). |
| Molar Ratio of Reactants | An excess of the aromatic substrate relative to the chloromethylating agent can favor the byproduct, as there are more molecules available to be alkylated by the product. Solution: • Adjust Stoichiometry: Use a slight excess (e.g., 1.2 - 1.5 equivalents) of the chloromethylating agent (paraformaldehyde) relative to the 4-(2,2,2-trifluoroethoxy)benzene. |
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for this chloromethylation?
For a laboratory-scale synthesis (10-20 mmol) of this compound, a reliable starting point is the Blanc chloromethylation procedure.[2]
-
Chloromethylating System: Paraformaldehyde (1.5 eq.) and hydrogen chloride (gas or concentrated aqueous solution).
-
Catalyst: Zinc chloride (ZnCl₂) (1.0 - 1.2 eq.).
-
Solvent: Acetic acid or 1,2-dichloroethane.
-
Temperature: Start at 50-60°C.
-
Time: 4-8 hours, monitoring progress by GC or TLC.
Q2: How do I choose the best Lewis acid catalyst?
The choice of catalyst is a critical optimization parameter. The trifluoroethoxy group deactivates the ring, necessitating a Lewis acid, but its reactivity is a double-edged sword.
| Catalyst | Relative Strength | Typical Conditions | Advantages | Disadvantages |
| ZnCl₂ | Mild | 50-80°C | Good selectivity, lower diarylmethene formation.[4] | May require higher temperatures or longer reaction times. |
| SnCl₄ | Moderate | 25-60°C | More active than ZnCl₂ at lower temperatures.[1] | Moisture sensitive, can promote side reactions. |
| AlCl₃ | Strong | 0-40°C | Highly active, effective for deactivated systems.[1] | Poor selectivity, strongly promotes diarylmethene formation.[1] |
| FeCl₃ | Moderate | 40-70°C | An effective and less expensive alternative.[3] | Can be less selective than ZnCl₂. |
Q3: What are the critical safety precautions for this reaction?
Extreme caution is mandatory. The reaction of formaldehyde and hydrogen chloride can generate bis(chloromethyl) ether (BCME) as a byproduct, which is a potent human carcinogen with high volatility.[2]
-
Engineering Controls: ALWAYS perform this reaction in a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Reagent Handling: Hydrogen chloride (gas or concentrated solution) is highly corrosive. Lewis acids are corrosive and can react violently with water. Handle all reagents with care.
-
Quenching: Quench the reaction mixture carefully by slowly pouring it over crushed ice to decompose the catalyst and unreacted reagents.
Q4: How can I effectively monitor the reaction's progress?
Regular monitoring is key to maximizing yield and minimizing byproducts.
-
Gas Chromatography (GC): This is the preferred method for quantitative analysis. A capillary GC with a flame ionization detector (FID) or mass spectrometer (MS) can separate the starting material, product, and major byproducts.[5]
-
Thin-Layer Chromatography (TLC): For rapid, qualitative checks. Use silica plates and a mobile phase like 10-20% ethyl acetate in hexanes. Visualize spots with a UV lamp (254 nm). The product will be more polar than the starting material.
Protocols & Methodologies
Protocol 1: Optimized Synthesis of this compound
This protocol is a starting point for optimization.
-
Setup: In a fume hood, equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a thermometer.
-
Charging Reagents: To the flask, add 4-(2,2,2-trifluoroethoxy)benzene (3.80 g, 20 mmol), paraformaldehyde (0.90 g, 30 mmol), and anhydrous zinc chloride (3.27 g, 24 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid.
-
Reaction: Begin vigorous stirring and heat the mixture to 60°C using an oil bath.
-
HCl Introduction: Bubble anhydrous hydrogen chloride gas slowly through the mixture for 4-6 hours, or add 10 mL of concentrated (37%) aqueous HCl and maintain the temperature.
-
Monitoring: Every hour, take a small aliquot, quench it with water, extract with dichloromethane, and analyze by GC to monitor the consumption of starting material and formation of the product.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the flask to room temperature. Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL), a saturated sodium bicarbonate solution (50 mL, to neutralize acid), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Protocol 2: GC Method for Reaction Monitoring
-
Instrument: Agilent GC with FID.
-
Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Sample Prep: Dilute 1 drop of the reaction aliquot extract in 1 mL of dichloromethane.
Visualizations: Mechanisms & Workflows
The following diagrams illustrate the key chemical and logical processes involved in this synthesis.
Caption: Fig 1. Simplified mechanism of the Blanc reaction.
Caption: Fig 2. A logical guide for troubleshooting common issues.
Caption: Fig 3. A systematic workflow for optimizing the synthesis.
References
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 4. US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting common issues in chloromethylation reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for troubleshooting common issues encountered during chloromethylation reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding chloromethylation.
Q1: What is the fundamental mechanism of a Blanc chloromethylation reaction?
The Blanc chloromethylation is an electrophilic aromatic substitution reaction.[1][2][3] Under acidic conditions and in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), formaldehyde is protonated, making its carbonyl carbon highly electrophilic.[1][2] This electrophile is then attacked by the π-electrons of the aromatic ring. The resulting intermediate rearomatizes to form a benzyl alcohol, which is then rapidly converted to the final chloromethylated product under the reaction conditions.[1][2]
Q2: What are the most common reagents and catalysts used in chloromethylation?
The most prevalent reagents for chloromethylation are formaldehyde (as paraformaldehyde, formalin, or 1,3,5-trioxane) and hydrogen chloride.[4] Zinc chloride is the most frequently used catalyst.[4][5] However, other Lewis acids such as aluminum chloride, tin(IV) chloride, and titanium tetrachloride have also been employed, with the choice of catalyst being crucial for optimizing the reaction for a specific substrate.[4] For deactivated aromatic compounds, stronger acids like sulfuric acid or chlorosulfonic acid may be necessary.[4][5]
Q3: What are the primary safety concerns associated with chloromethylation reactions?
The most significant safety concern is the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[1][2][3] Even in small amounts, BCME poses a severe health risk.[1][2][3] Therefore, all chloromethylation reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6] Additionally, the reagents used, such as concentrated hydrochloric acid and various Lewis acids, are corrosive and require careful handling.[7]
Section 2: Troubleshooting Common Issues
This section provides a detailed, question-and-answer-based guide to resolving specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired Chloromethylated Product
Q: I am experiencing a disappointingly low yield of my target chloromethylated compound. What are the likely causes and how can I improve the yield?
A: Low yields in chloromethylation can be attributed to several factors. A systematic approach to troubleshooting is essential.
1. Suboptimal Reaction Temperature:
-
Causality: The reaction is highly sensitive to temperature.[7] Excessively low temperatures can lead to a sluggish or incomplete reaction, while high temperatures can promote the formation of side products, primarily diarylmethanes, which consumes your starting material and desired product.[4][8]
-
Troubleshooting Protocol:
-
Monitor and Control: Precisely monitor the internal reaction temperature.
-
Gradual Reagent Addition: Add reagents, especially formaldehyde, slowly to maintain the optimal temperature range.[7]
-
Optimization: If the reaction is slow, consider a controlled, incremental increase in temperature, while carefully monitoring for the appearance of byproducts via TLC or GC.[6]
-
2. Inactive or Inappropriate Catalyst:
-
Causality: The Lewis acid catalyst is crucial for activating the formaldehyde.[1][2][9] Moisture can deactivate the catalyst, particularly anhydrous metal halides like ZnCl₂ or AlCl₃.[8] The choice of catalyst is also substrate-dependent; a milder catalyst may be sufficient for activated aromatic rings, while deactivated rings require a more potent one.[4][5]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous catalyst. Consider drying the catalyst before use. The reaction should be carried out under anhydrous conditions to minimize byproducts and improve yield.[10]
-
Catalyst Screening: If yields remain low, consider screening other Lewis acids. For instance, for anisole, titanium tetrachloride has been shown to be effective, while for cumene, zinc chloride gives good results.[4] Be aware that stronger catalysts like AlCl₃ can increase diarylmethane formation.[4][8]
-
3. Incorrect Reagent Stoichiometry:
-
Causality: The molar ratio of the aromatic substrate, formaldehyde, and hydrogen chloride is a critical parameter. An insufficient amount of the chloromethylating agent will result in incomplete conversion.
-
Troubleshooting Protocol:
4. Substrate Reactivity:
-
Causality: The electronic nature of the substituents on the aromatic ring significantly influences its reactivity. Electron-donating groups (e.g., alkoxy, alkyl) activate the ring and facilitate chloromethylation.[4][10] Conversely, electron-withdrawing groups (e.g., nitro, carboxyl) deactivate the ring, making the reaction more challenging.[1][5]
-
Troubleshooting Protocol:
-
For Activated Rings: Milder conditions are often sufficient. In some cases, a catalyst may not even be necessary.[4]
-
For Deactivated Rings: More forcing conditions are required. This may involve using a stronger Lewis acid, higher temperatures, or alternative reagents like chloromethyl methyl ether in the presence of sulfuric acid.[1][5]
-
Visualizing the Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low chloromethylation yield.
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a substantial amount of a high-boiling point byproduct, and I'm also concerned about the formation of BCME. How can I minimize these side reactions?
A: The two most common side reactions in chloromethylation are the formation of diarylmethane derivatives and the highly carcinogenic bis(chloromethyl) ether (BCME).[6][11]
1. Minimizing Diarylmethane Formation:
-
Causality: Diarylmethanes are formed through a subsequent Friedel-Crafts alkylation, where the newly formed chloromethylated product acts as an alkylating agent on another molecule of the starting aromatic compound.[1][4] This is particularly problematic with activated aromatic rings and at higher temperatures.[4][8]
-
Troubleshooting Protocol:
-
Temperature Control: Maintain the lowest effective temperature to disfavor the second alkylation step.[4]
-
Catalyst Choice: Use a milder Lewis acid catalyst. Stronger catalysts like aluminum chloride are known to promote diarylmethane formation.[4][8]
-
Concentration: As the concentration of the chloromethylated product increases, so does the rate of diarylmethane formation.[4][8] Consider using more dilute conditions or a gradual addition of the chloromethylating agent.[8]
-
Molar Ratio: Using an excess of the aromatic substrate can sometimes suppress the formation of the diarylmethane byproduct. However, this may not be economically viable.
-
Quantitative Impact of Reaction Parameters on Diarylmethane Formation:
| Parameter | Effect on Diarylmethane Formation | Recommended Action |
| Temperature | Increases with higher temperatures[4][12] | Maintain moderate temperatures (e.g., 60-80°C for some substrates)[8] |
| Catalyst | Stronger Lewis acids (e.g., AlCl₃) promote formation[4][8] | Use milder catalysts (e.g., ZnCl₂)[8] |
| Product Concentration | Increases with higher product concentration[4][8] | Consider gradual addition of reagents or more dilute solutions[8] |
| Molar Ratio | Excess of aromatic substrate can reduce diarylmethane formation[12] | Optimize stoichiometry carefully |
2. Addressing Bis(chloromethyl) ether (BCME) Formation and Removal:
-
Causality: BCME is an inherent byproduct of the reaction between formaldehyde and hydrogen chloride.[1][2]
-
Mitigation and Handling Protocol:
-
Reaction Setup: Always perform the reaction in a certified chemical fume hood.[6] Consider an inert gas blanket (e.g., nitrogen) and a scrubber system with a dilute ammonia solution to trap any volatile BCME.
-
Quenching: Upon reaction completion, quench the mixture with a cold aqueous solution of a reducing agent like sodium sulfite or with aqueous ammonia to destroy any unreacted formaldehyde and BCME.[6]
-
Work-up: Be aware that the desired chloromethylated product may be sensitive to alkaline conditions used to neutralize BCME, potentially leading to hydrolysis to the corresponding alcohol. If this is a concern, alternative purification methods that do not involve a basic wash should be considered, though this requires extreme caution in handling the product.
-
Disposal: All waste materials must be treated as carcinogenic and disposed of according to institutional and regulatory guidelines.[6]
-
Visualizing the Side Reaction Pathways:
Caption: Pathways for desired product and major side products.
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my chloromethylated product. What are some effective purification strategies?
A: Purification can be challenging due to the reactivity of the product and the presence of persistent impurities.
1. Work-up and Extraction:
-
Protocol:
-
After quenching, if your product is stable, wash the organic layer successively with water, a saturated sodium bicarbonate solution (to remove acid), and finally brine.[7]
-
Dry the organic phase over an anhydrous drying agent like anhydrous calcium chloride or magnesium sulfate.[7]
-
If your product is sensitive to base, a simple water wash may be more appropriate, followed by careful drying.
-
2. Distillation:
-
Causality: For liquid products, fractional distillation under reduced pressure is a common purification method.[7] However, chloromethylated compounds can be thermally labile, so it is crucial to use the lowest possible temperature.
-
Troubleshooting Protocol:
-
High Vacuum: Use a good vacuum pump to lower the boiling point.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely.
-
Stabilizer: In some cases, a small amount of a stabilizer can be added to prevent decomposition, but this is product-specific.
-
3. Crystallization:
-
Protocol: If the product is a solid, crystallization is often the best purification method.
-
After work-up and removal of the solvent, attempt to crystallize the crude product from a suitable solvent or solvent mixture.
-
Common solvents for crystallization of organic compounds include hexanes, ethyl acetate, and ethanol. A solvent screen will be necessary to identify the optimal conditions.
-
4. Chromatography:
-
Causality: Column chromatography on silica gel can be used for purification, but the acidic nature of silica can sometimes lead to product decomposition.
-
Troubleshooting Protocol:
-
Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a base like triethylamine mixed into the eluent.
-
Rapid Chromatography: Do not let the product sit on the column for an extended period.
-
Section 3: Analytical Methods for Reaction Monitoring
Q: How can I effectively monitor the progress of my chloromethylation reaction?
A: Monitoring the reaction is key to achieving optimal results and knowing when to quench the reaction.
1. Thin-Layer Chromatography (TLC):
-
Utility: TLC is a quick and convenient method for qualitative monitoring.[13]
-
Protocol:
-
Spot the reaction mixture alongside the starting material on a silica gel TLC plate.
-
Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under a UV lamp or by using a chemical stain.[13] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
-
2. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):
-
Utility: GC provides quantitative information about the conversion of the starting material and the formation of products and byproducts.[14] GC-MS can be used to identify the components of the reaction mixture.
-
Protocol:
-
Periodically take aliquots from the reaction mixture.
-
Quench the aliquot and prepare a sample for GC analysis by dissolving it in a suitable solvent.
-
Analyze the sample to determine the relative amounts of starting material, product, and any byproducts.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Utility: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction and characterizing the product.
-
Protocol:
-
The formation of the chloromethyl group (-CH₂Cl) will give a characteristic singlet in the ¹H NMR spectrum, typically in the range of 4.5-4.8 ppm.
-
By taking a sample from the reaction mixture and acquiring a quick ¹H NMR spectrum, you can monitor the disappearance of starting material signals and the appearance of the product signal.
-
References
- New studies in aromatic chloromethyl
- Blanc chloromethyl
- Blanc chloromethyl
- US4562280A - Chloromethylation of deactivated aromatic compounds.
- Blanc chloromethyl
- Blanc Chloromethyl
- Blanc chloromethyl
- Blanc reaction. Sciencemadness Wiki.
- Technical Support Center: Optimizing Chloromethyl
- minimizing side reactions in chloromethylation of 1,2,4-trimethylbenzene. Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for Higher Yields of 1-(Chloromethyl)-2,4,5-trimethylbenzene. Benchchem.
- optimization of catalyst and reaction time for 9-(Chloromethyl)anthracene. Benchchem.
- Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS). Benchchem.
- Blanc Chloromethylation - Removing BCME from Product. Sciencemadness Discussion Board.
- WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
- These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. Albert Einstein College of Medicine.
- ANALYTICAL METHODS. Toxicological Profile for Bromoform and Dibromochloromethane.
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
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- 12. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene Synthesis
Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, practical protocols, and robust troubleshooting advice for this challenging chloromethylation reaction.
The synthesis of this compound via chloromethylation of 4-(2,2,2-trifluoroethoxy)benzene is a classic example of an electrophilic aromatic substitution. However, the substrate presents a unique challenge: the trifluoroethoxy group is moderately electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.[1] This deactivation necessitates careful selection of catalysts and reaction conditions to achieve acceptable yields while minimizing common side reactions like the formation of diarylmethane byproducts and polychloromethylation.[2][3]
This document provides a comprehensive overview of catalyst systems, a detailed experimental protocol, and a troubleshooting guide to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this chloromethylation?
The reaction is a variation of the Blanc chloromethylation, which proceeds via an electrophilic aromatic substitution pathway.[4] Under acidic conditions and in the presence of a Lewis acid catalyst (e.g., ZnCl₂), formaldehyde is protonated, forming a highly electrophilic species. This electrophile is then attacked by the π-electrons of the 4-(2,2,2-trifluoroethoxy)benzene ring. The resulting benzyl alcohol intermediate is rapidly converted to the final chloromethylated product in the presence of hydrogen chloride.[4]
Q2: Why is catalyst selection so critical for this specific substrate?
The 4-(2,2,2-trifluoroethoxy)benzene ring is electronically "deactivated" due to the inductive effect of the trifluoroethoxy group. This makes it less reactive than simple alkylbenzenes.[1] Therefore, a sufficiently active catalyst is required to drive the reaction. However, overly aggressive catalysts or harsh conditions can promote unwanted side reactions. The key is to find a catalyst that provides a balance between reactivity and selectivity.
Q3: What are the most common side reactions, and how can they be controlled?
The two primary side reactions are:
-
Diarylmethane Formation: The chloromethylated product can act as an alkylating agent, reacting with another molecule of the starting material in a subsequent Friedel-Crafts alkylation. This is especially problematic at higher temperatures and with highly active catalysts like AlCl₃.[3][4]
-
Polychloromethylation: A second chloromethyl group can be added to the ring.
Control is achieved by optimizing reaction temperature, using the correct stoichiometry of reagents, and selecting a catalyst with appropriate activity.[3][5]
Q4: What safety precautions are essential for this reaction?
This reaction involves hazardous materials. Key safety precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen chloride is a corrosive gas.
-
Formaldehyde and its polymers (paraformaldehyde) are toxic and potential carcinogens.
-
The reaction has the potential to form trace amounts of bis(chloromethyl) ether, a potent carcinogen.[4] Handling all reagents and reaction mixtures with care is paramount.
Catalyst Comparison for Chloromethylation
The choice of catalyst is the most critical parameter in this synthesis. Below is a comparative guide to common Lewis acid catalysts used in chloromethylation reactions.
| Catalyst | Type | Typical Conditions | Activity Level | Key Advantages | Common Issues & Disadvantages |
| **Zinc Chloride (ZnCl₂) ** | Lewis Acid | 50-70°C, 4-8 h | Moderate | Most commonly used, good balance of reactivity and cost, relatively easy to handle.[6] | May require higher temperatures for deactivated rings, leading to potential side products. |
| Aluminum Chloride (AlCl₃) | Lewis Acid | 25-50°C, 2-6 h | High | Very high reactivity, effective for deactivated substrates.[7][8] | Prone to causing diarylmethane formation, moisture-sensitive, generates corrosive waste.[3][9] |
| Tin(IV) Chloride (SnCl₄) | Lewis Acid | 40-60°C, 3-7 h | Moderate-High | Can offer higher selectivity in some cases compared to AlCl₃.[2] | Higher cost, potential for environmental concerns.[9] |
| Ferric Chloride (FeCl₃) | Lewis Acid | 50-70°C, 4-8 h | Moderate | Lower cost and less hazardous than AlCl₃.[1][2] | Generally exhibits lower activity than AlCl₃.[9] |
| Sulfuric Acid (H₂SO₄) | Protic Acid | 80-100°C, 6-12 h | Moderate | Inexpensive, can be effective for certain deactivated systems.[1][4] | Requires higher temperatures, can lead to sulfonation and charring, generates significant waste.[5] |
Recommended Experimental Protocol
This protocol utilizes zinc chloride, a moderately active and reliable catalyst for this transformation. It aims to maximize the yield of the desired mono-chloromethylated product while controlling side reactions.
Materials:
-
4-(2,2,2-trifluoroethoxy)benzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 4-(2,2,2-trifluoroethoxy)benzene (1.0 eq) and paraformaldehyde (1.2 eq).
-
Solvent Addition: Add dichloromethane (approx. 3-5 mL per gram of starting material). Begin stirring to create a suspension.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (0.3 eq) to the mixture. Rationale: ZnCl₂ is a moderately strong Lewis acid that activates the formaldehyde for electrophilic attack without being overly aggressive, which helps to limit diarylmethane formation.
-
Initiation: Cool the flask in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred suspension or add concentrated hydrochloric acid (2.0 eq) dropwise.
-
Reaction: After the initial addition, remove the ice bath and warm the mixture to 55-60°C using an oil bath. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 1-2 hours. The reaction is typically complete within 4-8 hours. Rationale: Close monitoring is crucial to prevent the reaction from proceeding too long, which would increase the formation of diarylmethane and other byproducts.[3]
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
-
Possible Cause A: Inactive Catalyst. Zinc chloride is hygroscopic and moisture will deactivate it.
-
Solution: Ensure you are using freshly opened or properly stored anhydrous zinc chloride. Consider drying the catalyst under vacuum before use.
-
-
Possible Cause B: Insufficient Catalyst Activity. The trifluoroethoxy group is deactivating, and for some batches of starting material, ZnCl₂ may not be strong enough.[1][4]
-
Solution: Cautiously increase the reaction temperature in 5°C increments, not exceeding 75°C. If this fails, consider a more potent Lewis acid like SnCl₄ or, as a last resort, AlCl₃, but be prepared for more side product formation.
-
-
Possible Cause C: Insufficient HCl.
-
Solution: Ensure a steady supply of HCl gas or that a sufficient molar equivalent of concentrated HCl was added.
-
Problem 2: Significant formation of the diarylmethane byproduct.
-
Possible Cause A: Reaction Temperature is Too High. Higher temperatures accelerate the subsequent Friedel-Crafts alkylation step that forms the byproduct.[3][5]
-
Solution: Lower the reaction temperature to the minimum required for a reasonable reaction rate (e.g., 50-55°C).
-
-
Possible Cause B: Catalyst is Too Active. A strong Lewis acid like AlCl₃ is known to favor diarylmethane formation.[3]
-
Solution: If using a strong Lewis acid, switch to a milder one like ZnCl₂. You can also try to decrease the catalyst loading.
-
-
Possible Cause C: High Concentration of Product. As the reaction progresses, the concentration of the chloromethylated product increases, favoring the side reaction.[3]
-
Solution: Stop the reaction as soon as the starting material is consumed. Do not let it run for an extended period after completion.
-
Problem 3: Formation of polychloromethylated products.
-
Possible Cause: Incorrect Stoichiometry. An excess of the chloromethylating agent (paraformaldehyde/HCl) can lead to a second substitution on the ring.
-
Solution: Use a carefully measured amount of paraformaldehyde, typically between 1.1 and 1.3 molar equivalents relative to the aromatic substrate.
-
Sources
- 1. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 2. iris.unive.it [iris.unive.it]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 8. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene. This guide is designed to provide expert insights and practical troubleshooting for the experimental challenges associated with the degradation of this molecule. Given the absence of direct literature on this specific compound, this document synthesizes established principles of organic chemistry and data from analogous structures to provide a robust predictive framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in typical experimental conditions?
A1: The stability of this molecule is highly dependent on the specific conditions, particularly the presence of nucleophiles like water. The molecule possesses two key features that dictate its reactivity:
-
A Reactive Benzylic Chloride: The chloromethyl (-CH₂Cl) group is the most reactive site on the molecule. As a benzylic halide, it is highly susceptible to nucleophilic substitution reactions. In aqueous or protic solvents, it will readily undergo hydrolysis to form the corresponding benzyl alcohol. This reaction can occur even at neutral pH and is accelerated by heat or basic conditions.
-
A Stable Trifluoroethoxy Group: In contrast, the 4-(2,2,2-trifluoroethoxy) moiety is exceptionally stable. The carbon-fluorine (C-F) bonds in the trifluoromethyl (-CF₃) group are among the strongest in organic chemistry, making this part of the molecule highly resistant to both chemical and biological degradation.[1] The ether linkage is also generally robust under non-extreme conditions.
Q2: What is the most likely initial degradation pathway for this molecule in an aqueous environment?
A2: The primary and most rapid degradation pathway is the hydrolysis of the chloromethyl group to yield 4-(2,2,2-trifluoroethoxy)benzyl alcohol. This Sₙ1/Sₙ2-type reaction is the expected first step in almost all aqueous-based experiments. Subsequent oxidation of this alcohol to an aldehyde and then a carboxylic acid is also highly probable, especially if oxidizing agents are present.
Q3: How might the aromatic ring degrade?
A3: The benzene ring, while generally stable, can be degraded under more forceful conditions, such as with Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH).[1] Studies on similar chlorinated aromatic compounds like chlorobenzene show that AOPs can lead to hydroxylation of the ring, followed by ring-opening to form smaller aliphatic acids, and eventual mineralization to CO₂, H₂O, and inorganic ions.[2][3]
Q4: What analytical techniques are best suited for monitoring the degradation of this compound and its products?
A4: A multi-technique approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is ideal for quantifying the disappearance of the parent compound and the appearance of its primary, less volatile degradation products (alcohol, aldehyde, carboxylic acid). A C18 reversed-phase column is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying the parent compound and potentially more volatile intermediates. It is particularly powerful for confirming the identity of degradation products through their mass spectra.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful tool, as it can separate and identify the non-volatile, polar degradation products (like the carboxylic acid) that are not amenable to GC analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: I'm observing rapid, unintended degradation of my starting material, even before beginning my experiment. What is happening and how can I prevent it?
A: Cause: This is almost certainly due to the hydrolysis of the highly reactive chloromethyl group by trace amounts of water in your solvent or on your glassware.
Solutions:
-
Solvent Choice: If your experiment allows, use dry, aprotic solvents (e.g., acetonitrile, dichloromethane, THF) to prepare stock solutions.
-
Moisture Control: Ensure all glassware is thoroughly oven-dried before use. Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Temperature Control: Store stock solutions at low temperatures (-20°C) to significantly slow the rate of hydrolysis. Prepare solutions fresh whenever possible.
-
pH Control: If working in an aqueous medium is unavoidable, use a buffered solution at a slightly acidic pH (e.g., pH 4-5) to minimize the rate of hydroxide-catalyzed hydrolysis.
Q: My degradation experiment is proceeding very slowly or not at all. Why is the compound so resistant?
A: Cause: While the chloromethyl group is reactive, the rest of the molecule, particularly the trifluoroethoxy-substituted aromatic ring, is very stable. The strong electron-withdrawing nature of the trifluoroethoxy group deactivates the aromatic ring, making it resistant to oxidative attack.
Solutions:
-
Increase Reaction Severity: Forcing conditions are likely necessary. Consider employing Advanced Oxidation Processes (AOPs), which are effective for degrading recalcitrant organic pollutants.[1][6]
-
UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide generates powerful hydroxyl radicals.
-
Fenton Chemistry: The reaction of Fe²⁺ with H₂O₂ also produces hydroxyl radicals.
-
Photocatalysis: Using a semiconductor photocatalyst like titanium dioxide (TiO₂) with UV irradiation can also be highly effective.[7][8]
-
-
Elevate Temperature: Increasing the reaction temperature will increase the rate of most degradation reactions, but be mindful of potential evaporation of the compound.
-
Optimize pH: The efficiency of many AOPs is pH-dependent.[8] Conduct small-scale experiments to find the optimal pH for your chosen degradation method.
Q: My analytical results show several new peaks that I cannot identify. What are the likely degradation products I should be looking for?
A: Cause: You are likely observing a cascade of degradation intermediates. The appearance and disappearance of these peaks over time can be used to map the degradation pathway.
Likely Intermediates (in order of probable appearance):
-
4-(2,2,2-trifluoroethoxy)benzyl alcohol: From hydrolysis of the chloromethyl group. This will be more polar than the starting material.
-
4-(2,2,2-trifluoroethoxy)benzaldehyde: From the oxidation of the benzyl alcohol.
-
4-(2,2,2-trifluoroethoxy)benzoic acid: From the oxidation of the aldehyde. This will be significantly more polar and may require different chromatographic conditions to resolve properly.
-
Hydroxylated Aromatic Species: Under strong oxidative conditions, you may see products where a hydroxyl group has been added to the benzene ring.
-
Ring-Opened Products: At late stages of degradation, you may detect small aliphatic acids as the aromatic ring is cleaved.
Confirmation Strategy:
-
Use LC-MS or GC-MS to obtain the mass of each unknown peak. Compare the measured masses to the calculated molecular weights of the proposed intermediates.
-
If available, synthesize or purchase authentic standards of the suspected intermediates (e.g., the alcohol or benzoic acid) to confirm retention times and mass spectra.
Visualized Pathways and Protocols
Predicted Degradation Pathway
The following diagram illustrates the most probable sequence of degradation for this compound under hydrolytic and oxidative conditions.
Caption: Predicted degradation pathway via hydrolysis and subsequent oxidation.
General Analytical Workflow
This workflow provides a systematic approach to studying the degradation of the target compound.
Caption: A typical experimental workflow for degradation studies.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Degradation by HPLC
This protocol outlines a basic experiment to measure the rate of hydrolysis.
-
Preparation of Buffer: Prepare a 100 mM phosphate buffer at pH 7.4. Degas by sparging with helium or by sonication.
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dry acetonitrile.
-
Reaction Initiation: In a thermostated vessel at 25°C, add the appropriate volume of the stock solution to the pre-warmed buffer to achieve a final concentration of 100 µg/mL. Mix thoroughly. This is your t=0 sample.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop the reaction and precipitate buffer salts.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Plot the peak area of the parent compound against time to determine the degradation kinetics. Monitor for the appearance of the more polar benzyl alcohol product, which will have a shorter retention time.
Protocol 2: Accelerated Photodegradation using UV/H₂O₂
This protocol describes a method for forced degradation. Caution: UV light is harmful. Wear appropriate protective eyewear.
-
Solution Preparation: In a quartz reaction vessel, prepare an aqueous solution of this compound at a concentration of 10 µg/mL.
-
Reagent Addition: Add hydrogen peroxide (30% solution) to a final concentration of 0.1% (v/v).
-
Initial Sample: Withdraw a t=0 sample before initiating UV exposure.
-
Photolysis: Place the quartz vessel in a photochemical reactor equipped with a medium-pressure mercury lamp. Ensure the solution is well-stirred throughout the experiment.
-
Sampling: At desired time points (e.g., 0, 5, 10, 20, 40 minutes), withdraw aliquots.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a reducing agent like sodium sulfite or sodium thiosulfate to destroy any residual hydrogen peroxide.
-
Analysis: Analyze the samples by HPLC or LC-MS as described in Protocol 1 to track the disappearance of the parent compound and the formation of degradation products.
References
- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. (Provides context on related synthesis, implying reactivity of chloromethyl groups). [URL: https://patents.google.
- Photochemical Degradation of Chlorobenzene - CORE. (Details various photodegradation schemes for a related compound). [URL: https://core.ac.uk/display/83023818]
- (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) - ResearchGate. (Discusses the stability of fluorinated compounds and degradation mechanisms). [URL: https://www.researchgate.net/publication/351624388_Degradation_Pathways_and_Complete_Defluorination_of_Chlorinated_Polyfluoroalkyl_Substances_Clx-PFAS]
- 1,2,4-Trichlorobenzene (an/aerobic) Pathway Map - Eawag-BBD. (Illustrates microbial degradation pathways for chlorinated benzenes). [URL: https://eawag-bbd.ethz.ch/tcb/tcb_map.html]
- degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions - Benchchem. (Provides insights into the high stability of trifluoromethyl groups on a benzene ring). [URL: https://www.benchchem.com/product/b1137456/technical-support]
- Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. (General reference on biodegradation of chlorinated compounds). [URL: https://pubmed.ncbi.nlm.nih.gov/21358848/]
- 1,4-Dichlorobenzene Degradation Pathway - Eawag-BBD. (Details aerobic degradation pathways for a related compound). [URL: https://eawag-bbd.ethz.ch/dcb/dcb_map.html]
- Analytical Methods | Download Table - ResearchGate. (Provides examples of analytical methods used for related environmental contaminants). [URL: https://www.researchgate.net/figure/Analytical-Methods_tbl2_237722123]
- 1-benzyloxymethoxy-1-hexyne - Organic Syntheses Procedure. (Notes the carcinogenicity and reactivity of benzyl chloromethyl ether, an analogous structure). [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0233]
- PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES. (Demonstrates the use of TiO2 for photocatalytic degradation of aromatic compounds). [URL: https://www.sid.ir/paper/130166/en]
- Catalytic Oxidation of Chlorobenzene over HSiW/CeO2 as a Co-Benefit of NOx Reduction. (Describes oxidation pathways of chlorobenzene, including ring cleavage). [URL: https://www.mdpi.com/2073-4344/14/2/136]
- US2799714A - Method of hydrolyzing di-and trichlorobenzenes - Google Patents. (Details industrial processes for the hydrolysis of chlorinated benzenes). [URL: https://patents.google.
- Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases - PMC - PubMed Central. (Shows enzymatic hydroxylation of the chlorobenzene ring). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9228498/]
- 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem. (Provides data on a structurally similar compound with a reactive chloromethyl group). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7723]
- Analytical Method Development For The Analysis Of Biomass Degradation Products - Morehead State University Digital Archives. (General overview of developing analytical methods for degradation studies). [URL: https://scholarworks.
- CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents. (Context on the synthesis of related chloromethylated aromatics). [URL: https://patents.google.
- Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents. (Illustrates the use of chloromethylation reactions in synthesis). [URL: https://patents.google.
- Thermally Enhanced Biodegradation Mechanisms of Trichloroethene and Benzene Co-contaminants in Groundwater - Cranfield University. (Discusses degradation kinetics of related contaminants). [URL: https://dspace.lib.cranfield.ac.uk/handle/1826/19973]
- Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals - epa nepis. (Provides examples of hydrolysis pathways for various chlorinated compounds). [URL: https://nepis.epa.gov/Exe/ZyNET.exe/9101L40L.TXT]
- EP3052463B1 - Process for hydrolyzing 1,2,4-trihalobenzene - Google Patents. (Details hydrolysis conditions for related haloaromatic compounds). [URL: https://patents.google.
- Photocatalytic Degradation of Chlorobenzene in Aqueous Solutions–Comparison of Tio2 with Periwinkle and Snail Shells' Powder as Photo Catalyst - ResearchGate. (Investigates the effect of pH on the photocatalytic degradation of chlorobenzene). [URL: https://www.researchgate.
- Study on Gaseous Chlorobenzene Treatment by a Bio-Trickling Filter: Degradation Mechanism and Microbial Community - MDPI. (Use of GC for analyzing chlorobenzene). [URL: https://www.mdpi.com/1660-4601/14/11/1393]
- Characterization of Chlorinated Solvent Degradation Profile Due to Microbial and Chemical Processes in a Constructed Wetland - CORE. (Application of GC to analyze chlorinated solvents and their degradation products). [URL: https://core.ac.uk/display/4720977]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Analytical methods for 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
An Expert's Comparative Guide to the Analytical Methods for 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
Introduction: The Analytical Imperative for a Niche Building Block
This compound is a highly functionalized aromatic compound, serving as a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical agents. Its unique structure, featuring a reactive chloromethyl group, a stable trifluoroethoxy moiety, and a central benzene ring, presents distinct analytical challenges. For researchers in drug development and process chemistry, robust and reliable analytical methods are not merely a quality control checkpoint; they are fundamental to ensuring reaction efficiency, final product purity, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques suitable for the comprehensive characterization of this molecule. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.
Logical Framework for Method Selection
Choosing the right analytical tool depends entirely on the question at hand. Are you confirming the identity of a newly synthesized batch? Quantifying purity and identifying trace impurities? Or performing routine quality control? The following decision tree illustrates a logical approach to selecting the most appropriate technique.
Caption: Decision tree for analytical method selection.
Chromatographic Techniques: The Workhorse for Separation and Quantification
Chromatography is indispensable for separating the target analyte from starting materials, by-products, and degradants. The choice between Gas and Liquid Chromatography hinges on the volatility and thermal stability of the compound and its potential impurities.
Gas Chromatography (GC)
Given its volatility, this compound is an excellent candidate for GC analysis. This technique is the preferred method for assessing the purity of volatile organic compounds and identifying related volatile impurities.
Expertise & Causality:
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is the logical starting point. This stationary phase separates compounds primarily based on their boiling points and secondarily on minor polarity differences, providing excellent resolution for many halogenated aromatic compounds.[1][2]
-
Detector Choice:
-
Flame Ionization Detector (FID): As a universal detector for organic compounds, FID is reliable for purity determination by area percent, assuming all impurities have a similar response factor. It is robust and easy to use for routine analysis.[3][4]
-
Electron Capture Detector (ECD): The presence of both chlorine and fluorine atoms makes the molecule highly electronegative. An ECD offers exceptionally high sensitivity for such halogenated compounds, enabling the detection of trace-level impurities that would be invisible to an FID.[5][6]
-
Mass Spectrometry (MS): This is the gold standard for identification. GC-MS combines the separation power of GC with the definitive identification capabilities of MS, making it essential for impurity profiling and method development.[7][8]
-
| Parameter | GC-FID | GC-ECD | GC-MS (EI) |
| Primary Use | Purity Assay, Quantification | Trace Halogenated Impurities | Identification, Impurity Profiling |
| Selectivity | Low (Universal) | High (for Electronegative Groups) | High (Structural Information) |
| Sensitivity | Good (~1 ng) | Excellent (~1 pg) | Very Good (~10 pg in SIM) |
| Key Information | Retention Time, Area % | Retention Time, High Sensitivity | Retention Time, Mass Spectrum |
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Instrument Configuration:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, set to 250°C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Oven Program (Self-Validating Gradient):
-
The initial temperature of 80°C is held for 2 minutes to focus the analytes at the head of the column.
-
Ramp at 15°C/min to 280°C. This gradient ensures that earlier eluting, more volatile impurities are well-separated, while the higher final temperature elutes any heavier, less volatile components.
-
Hold at 280°C for 5 minutes to ensure the column is cleared of all compounds.
-
-
MS Detector (EI) Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z. This range covers the molecular ion and expected fragments.
-
-
Data Analysis: Identify the main peak by its retention time and mass spectrum. Integrate all peaks and calculate purity based on the relative area percent. Identify impurities by comparing their mass spectra against a library (e.g., NIST).[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative, especially for analyzing potential non-volatile impurities or for labs where GC is not the primary instrument. It is also highly amenable to high-throughput screening.
Expertise & Causality:
-
Mode and Column: Reversed-phase HPLC using a C18 column is the most logical approach.[1] This separates compounds based on hydrophobicity. Our analyte, being moderately polar, will have good retention and resolution on such a column.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is standard.[10] A buffered mobile phase is generally not required as the analyte lacks strongly acidic or basic functional groups.
-
Detector: The benzene ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, as it provides UV spectra for each peak, aiding in peak purity assessment and identification. A wavelength of ~220 nm or ~270 nm would be a good starting point.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in Acetonitrile.
-
Instrument Configuration:
-
HPLC System: Waters Alliance, Agilent 1260, or equivalent with DAD/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
-
Chromatographic Conditions:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions.
-
Injection Volume: 10 µL.
-
-
DAD Detection:
-
Wavelengths: Monitor at 220 nm and 270 nm.
-
Spectral Range: Collect spectra from 200-400 nm.
-
-
Data Analysis: Quantify the main peak and any impurities by area percent at the wavelength of maximum absorbance. Use the spectral data to assess peak purity and check for co-eluting impurities.
Spectroscopic Techniques: Definitive Structural Elucidation
While chromatography separates, spectroscopy identifies. For unambiguous structural confirmation, a combination of NMR and MS is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Causality:
-
¹H NMR: This spectrum provides information on the number and connectivity of protons. We expect to see:
-
Two doublets in the aromatic region (~7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
A singlet for the chloromethyl (-CH₂Cl) protons (~4.6 ppm).
-
A quartet for the ethoxy (-OCH₂CF₃) protons (~4.4 ppm), split by the three adjacent fluorine atoms.
-
-
¹⁹F NMR: This is a simple yet confirmatory experiment. The three equivalent fluorine atoms of the CF₃ group will appear as a single peak (a singlet, as there are no adjacent protons to couple with).[11]
-
¹³C NMR: This provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which acts as a chemical fingerprint. When coupled with GC, it allows for the identification of separated components.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): Expected around m/z 240, showing a characteristic M+2 isotope pattern (~3:1 ratio) due to the presence of one chlorine atom.
-
Key Fragments:
-
[M - Cl]⁺: Loss of chlorine (m/z ~205).
-
[M - CH₂Cl]⁺: Loss of the chloromethyl group (m/z ~191).
-
Tropylium-like ion: A fragment at m/z 125, corresponding to the chlorobenzyl cation, is highly likely.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
Expected Key IR Absorptions:
-
C-H stretch (aromatic): ~3050-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-3000 cm⁻¹
-
C-O-C stretch (ether): Strong band around 1250 cm⁻¹ and 1050 cm⁻¹.
-
C-F stretch: Very strong, broad absorptions in the 1100-1300 cm⁻¹ region.
-
C-Cl stretch: ~650-800 cm⁻¹
Workflow for Comprehensive Analysis
A thorough analysis for batch release in a research or development setting would follow a multi-step workflow, leveraging the strengths of each technique.
Caption: General workflow for comprehensive analysis.
Conclusion: An Integrated Approach
No single analytical method can provide a complete picture of this compound. A robust analytical strategy relies on an intelligent and integrated application of multiple techniques. For routine purity checks, HPLC-DAD or GC-FID offers a balance of speed and reliability. For definitive identification and impurity profiling, the combination of GC-MS and multi-nuclear NMR spectroscopy is essential. By understanding the principles behind each technique and applying them logically, researchers and drug development professionals can ensure the quality and integrity of their work, from initial synthesis to final application.
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U.S. Department of Health and Human Services. Toxicological Profile for Dinitrobenzenes. Agency for Toxic Substances and Disease Registry. Accessed January 20, 2026. [Link]
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PubChem. 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
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- Supporting Information for a scientific public
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NIST. Benzene, 1-chloro-4-(chloromethyl)- Mass Spectrum. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]
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NIST. Benzene, 1-chloro-4-(chloromethyl)- IR Spectrum. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]
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Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Accessed January 20, 2026. [Link]
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Royal Society of Chemistry. Supporting information. Accessed January 20, 2026. [Link]
- Japan Environment Agency. III Analytical Methods. Environmental Monitoring of Chemicals. 1995.
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NIST. Benzene, 1-chloro-2-(chloromethyl)- IR Spectrum. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]
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NIST. Benzene, 1-(chloromethyl)-2-methyl- IR Spectrum. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]
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NIST. Benzene, 1-(chloromethyl)-4-methoxy- Mass Spectrum. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]
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PubChem. Benzene, 1-butyl-4-(chloromethyl)-. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
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NCBI Bookshelf. Toxicological Profile for Benzene - Analytical Methods. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
- U.S. Department of Health and Human Services. Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry. Accessed January 20, 2026.
- Eurofins. Analytical Method Summaries. 2022.
-
PubChem. (Trifluoromethoxy)benzene. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
-
NIST. Benzene, 1-chloro-4-(trifluoromethyl)- Mass Spectrum. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]
- Trade Science Inc. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal. 2011.
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- Thermo Fisher Scientific.
- De Gruyter. A review of the application of comprehensive two-dimensional gas chromatography MS-based techniques for the analysis of persistent organic pollutants and ultra. Reviews in Analytical Chemistry. 2019.
- Google Patents. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. Accessed January 20, 2026.
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A Comprehensive Guide to the NMR Analysis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene for Researchers
In the realm of pharmaceutical and materials science research, the precise incorporation of fluorinated moieties is a critical strategy for modulating the properties of organic molecules. The 2,2,2-trifluoroethoxy group is particularly valuable for its ability to enhance metabolic stability and tune electronic characteristics. As a key building block, 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene provides a direct route for introducing this important functional group. Ensuring the purity and structural integrity of this reagent is paramount before its use in synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this validation.
This guide offers a detailed comparative analysis of the NMR spectrum of this compound, providing researchers, scientists, and drug development professionals with the necessary insights for accurate interpretation and quality control. We will delve into the expected ¹H and ¹³C NMR spectral data, compare it with common alternative reagents, and provide a robust experimental protocol.
¹H NMR Spectral Analysis: A Detailed Look
The ¹H NMR spectrum of this compound presents a distinct pattern of signals that are readily interpretable. The chemical shifts and coupling patterns are dictated by the electronic nature of the substituents on the benzene ring.
Aromatic Region: The para-substituted benzene ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.[1] The protons ortho to the electron-withdrawing trifluoroethoxy group are expected to be deshielded and resonate further downfield than the protons ortho to the chloromethyl group. This results in two doublets, typically in the ranges of δ 7.3-7.5 ppm and δ 6.9-7.1 ppm. The ortho-coupling constant (³J_HH) between these adjacent protons is typically in the range of 7-9 Hz.[1]
Benzylic Protons: The protons of the chloromethyl group (-CH₂Cl) are deshielded by the adjacent chlorine atom and the aromatic ring. This signal is expected to appear as a sharp singlet in the region of δ 4.5-4.7 ppm. For comparison, the benzylic protons in benzyl chloride itself resonate at approximately 4.56 ppm.
Trifluoroethoxy Group: The methylene protons (-OCH₂CF₃) are influenced by the neighboring oxygen and the three fluorine atoms. This results in a quartet due to coupling with the fluorine atoms (³J_HF), with an expected chemical shift around δ 4.3-4.5 ppm.
Diagram 1: Predicted ¹H NMR Spectrum Analysis Workflow
Caption: Logical workflow for the analysis of the ¹H NMR spectrum of this compound.
¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton
The ¹³C NMR spectrum provides complementary data to confirm the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and the aromatic ring currents. Aromatic carbons typically resonate in the δ 120-150 ppm range.[2]
| Carbon Atom | Predicted Chemical Shift (ppm) | Key Features |
| C-Cl (Benzylic) | 45-48 | |
| C-O (Aliphatic) | 65-68 | Quartet due to ²J_CF coupling |
| C (Aromatic) | 115-160 | Four distinct signals due to para-substitution with different groups. The carbon bearing the trifluoroethoxy group will be the most downfield. |
| CF₃ | ~124 | Quartet due to ¹J_CF coupling |
Table 1. Predicted ¹³C NMR Chemical Shifts for this compound.
Performance Comparison with Alternative Reagents
In synthetic chemistry, the choice of a reagent is often dictated by reactivity, stability, and the specific transformation desired. Here, we compare the expected NMR data of our primary compound with two common alternatives.
1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene
This bromo-analog is often used for its potentially higher reactivity in nucleophilic substitution reactions.
-
¹H NMR: The most significant difference will be the chemical shift of the benzylic protons (-CH₂Br). Bromine is less electronegative than chlorine, leading to an upfield shift of this singlet to approximately δ 4.4-4.6 ppm. A chemical shift of around δ 4.48 ppm is characteristic for many benzylic bromides.[2]
-
¹³C NMR: The benzylic carbon signal will also be shifted upfield to around δ 33-36 ppm.
4-(2,2,2-Trifluoroethoxy)benzyl alcohol
This alcohol is a precursor to the chloromethyl and bromomethyl derivatives and is used in reactions where a milder electrophile is required.
-
¹H NMR: The benzylic protons (-CH₂OH) will appear as a singlet, but at a slightly higher field than the chloromethyl protons, typically around δ 4.6-4.8 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, and its chemical shift is highly dependent on the solvent and concentration. For example, the benzylic protons in 4-(trifluoromethyl)benzyl alcohol appear at δ 4.77 ppm.[3]
-
¹³C NMR: The benzylic carbon (-CH₂OH) will be shifted significantly upfield to approximately δ 64-66 ppm.[3]
Diagram 2: Comparative Analysis of Benzylic Proton Chemical Shifts
Caption: Trend of ¹H NMR chemical shifts for the benzylic protons with different substituents.
Experimental Protocol for High-Fidelity NMR Analysis
To obtain reliable and reproducible NMR data, a meticulous experimental approach is essential.
Sample Preparation
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound. Ensure the solvent is free from particulate matter.
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Spectrometer Operation
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity, which is crucial for sharp signals.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Data Acquisition and Processing
-
¹H NMR:
-
Acquire a standard one-pulse spectrum.
-
Process the Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ at δ 7.26 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals (except for those coupled to fluorine).
-
A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum, referencing the central peak of the CDCl₃ triplet to δ 77.16 ppm.
-
Trustworthiness and Data Validation
The described NMR analysis protocol incorporates self-validating checks. The integration of the ¹H NMR signals should correspond to the number of protons in each environment. For a pure sample of this compound, the expected integration ratio for the aromatic protons, the chloromethyl protons, and the trifluoroethoxy methylene protons would be 4:2:2. Any significant deviation from this ratio or the presence of extraneous peaks would indicate impurities. The characteristic quartet of the -OCH₂CF₃ group in both ¹H and ¹³C NMR provides a definitive signature for the presence of the trifluoroethoxy moiety.
References
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- University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering. Accessed January 19, 2026.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Accessed January 19, 2026.
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- Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Accessed January 19, 2026.
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- University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Accessed January 19, 2026.
- University of Colorado Boulder. Aromatics - Organic Chemistry. Accessed January 19, 2026.
- Benchchem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
Sources
A Comparative Guide to the Mass Spectrometry of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a key intermediate in pharmaceutical synthesis. We will explore its predicted fragmentation patterns under various ionization techniques, offer a comparative analysis with a structurally similar compound, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the analytical characterization of this and related molecules.
Introduction: The Analytical Challenge
This compound presents a unique analytical challenge due to its combination of a reactive benzylic chloride moiety, a stable aromatic core, and an electron-withdrawing trifluoroethoxy group. Understanding its behavior under mass spectrometric analysis is crucial for identity confirmation, purity assessment, and impurity profiling in drug development and manufacturing. This guide will compare and contrast different analytical approaches to provide a comprehensive understanding of its mass spectrometric fingerprint.
Predicted Fragmentation Patterns: A Tale of Two Moieties
While no public mass spectrum for this compound is readily available, we can predict its fragmentation pathways based on the well-documented behavior of its structural components: benzyl chloride and trifluoroethoxy-substituted aromatic compounds.[1][2][3]
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, often leading to extensive fragmentation.[4][5][6] This extensive fragmentation provides a detailed structural fingerprint of the molecule. For this compound, the following fragmentation pathways are anticipated under EI conditions (typically 70 eV):
-
Molecular Ion Peak (M⁺˙): The molecular ion will be observed, but likely with moderate to low intensity due to the molecule's propensity to fragment. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, arising from the natural abundance of the ³⁷Cl isotope.[7]
-
Loss of Chlorine Radical (M-Cl)⁺: Cleavage of the C-Cl bond is a highly probable event, leading to the formation of a stable benzyl-type cation. This fragment is expected to be a prominent peak in the spectrum.
-
Formation of the Tropylium Ion (m/z 91): A common rearrangement for benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[8][9] This would involve the loss of the trifluoroethoxy group and the chlorine atom.
-
Cleavage of the Trifluoroethoxy Group: Fragmentation can occur at the ether linkage. Loss of the entire trifluoroethoxy group (•OCH₂CF₃) would result in a chloromethylphenyl cation. Alternatively, cleavage of the C-O bond within the ether group could lead to other characteristic fragments.
-
Fragments from the Trifluoroethoxy Moiety: The CF₃ group is highly electronegative and can lead to characteristic fragments, such as [CF₃]⁺ at m/z 69.
The predicted major fragmentation pathways under Electron Ionization are illustrated in the diagram below.
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A Comparative Guide to HPLC Purity Analysis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a key intermediate in pharmaceutical synthesis. We will explore two distinct reversed-phase HPLC methodologies, presenting hypothetical yet scientifically grounded experimental data to illustrate their comparative performance. Furthermore, we will situate HPLC within the broader context of analytical techniques suitable for purity determination.
The Critical Role of Purity in Drug Development
This compound is a halogenated aromatic compound whose utility as a building block in the synthesis of active pharmaceutical ingredients (APIs) necessitates stringent purity control. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the FDA and international guidelines such as those from the ICH mandate rigorous analytical method validation to ensure product quality.[1][3] Therefore, developing a robust and reliable analytical method for purity assessment is a critical step in the drug development pipeline.[4]
Identifying Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. For this compound, which is typically synthesized via chloromethylation of 4-(2,2,2-trifluoroethoxy)benzene, potential impurities could include:
-
Starting Materials: Unreacted 4-(2,2,2-trifluoroethoxy)benzene.
-
Isomeric By-products: 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene and 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, formed due to non-regioselective chloromethylation.
-
Over-reaction Products: 1,4-Bis(chloromethyl)benzene.
-
Hydrolysis Products: (4-(2,2,2-trifluoroethoxy)phenyl)methanol, resulting from the hydrolysis of the chloromethyl group.
A successful HPLC method must be able to separate the main component from these and other potential unknown impurities.[5]
A Comparative Analysis of Two HPLC Methods
The non-polar, aromatic nature of this compound and its likely impurities makes reversed-phase HPLC the method of choice.[6] We will compare two approaches: a conventional method using a C18 column and an alternative method employing a Phenyl-Hexyl column to exploit different selectivity.
Method A: The Conventional C18 Approach
The C18 (octadecylsilyl) stationary phase is a workhorse in reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.
Experimental Protocol: Method A
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a final concentration of 1.0 mg/mL.
-
Method B: The Alternative Selectivity Phenyl-Hexyl Approach
Phenyl-Hexyl columns offer a different selectivity compared to C18 columns. The phenyl groups in the stationary phase can induce pi-pi interactions with aromatic analytes, potentially improving the resolution of structurally similar aromatic compounds.[6][7]
Experimental Protocol: Method B
-
Instrumentation:
-
Same as Method A.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 85% B over 10 minutes, hold at 85% B for 3 minutes, return to 50% B and equilibrate for 4 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.
-
Performance Comparison
The following table summarizes the hypothetical performance data for the two methods, based on established validation parameters.[5][8]
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale |
| Resolution (Critical Pair) | 1.8 (Isomer 1 / Main Peak) | 2.5 (Isomer 1 / Main Peak) | The Phenyl-Hexyl column provides enhanced selectivity for aromatic isomers due to pi-pi interactions. |
| Analysis Time | 25 minutes | 17 minutes | The shorter column and higher flow rate in Method B lead to a faster analysis. |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | Both methods show acceptable peak shape, with Method B being slightly more symmetrical. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a typical concentration range. |
| Limit of Quantitation (LOQ) | 0.05% | 0.03% | The improved peak shape and efficiency of Method B result in a lower LOQ. |
| Robustness | Sensitive to mobile phase composition changes | More resilient to minor variations in mobile phase and temperature | The alternative selectivity of the Phenyl-Hexyl phase can provide a more robust separation. |
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for HPLC purity analysis.
Caption: General workflow for HPLC purity analysis.
HPLC in Context: A Comparison with Other Techniques
While HPLC is a powerful tool for purity determination, other analytical techniques can provide complementary information.[9][10]
| Technique | Principle | Strengths for this Application | Weaknesses for this Application |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for quantifying known and unknown impurities, robust, and widely available.[2] | May not be able to separate all co-eluting peaks without method optimization. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Suitable for volatile impurities. | The analyte may have limited thermal stability, leading to degradation in the injector. |
| LC-Mass Spectrometry (LC-MS) | HPLC coupled with a mass spectrometer. | Provides molecular weight information, aiding in the identification of unknown impurities.[11] | Quantification can be more complex than with UV detection. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[12] | Lower sensitivity compared to HPLC, making it less suitable for trace impurity detection. |
Conclusion and Recommendations
Both the conventional C18 and the alternative Phenyl-Hexyl HPLC methods are capable of assessing the purity of this compound.
-
Method A (C18) is a reliable starting point and may be sufficient for routine quality control where the impurity profile is well-characterized.
-
Method B (Phenyl-Hexyl) offers superior resolution for isomeric impurities and a faster analysis time, making it ideal for method development, in-depth impurity profiling, and situations requiring higher throughput.
The choice of method will ultimately depend on the specific requirements of the analysis. For comprehensive characterization, a combination of HPLC with a mass-selective detector (LC-MS) is highly recommended to aid in the identification of unknown impurities.
References
- Altabrisa Group. (2025, September 24).
- Pharmaguideline. (2024, December 11).
- SynThink Research Chemicals.
- TutorChase. What methods are used to test the purity of organic compounds?
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
- HPLC separation of related halogenated aromatic, any one??. (2015, May 7).
- Modern Analytical Technique for Characteriz
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Chemistry LibreTexts. (2021, March 5).
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
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A Senior Application Scientist's Guide to 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene: A Comparative Analysis for Strategic Synthesis
In the intricate world of medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The properties of these molecular fragments dictate not only the feasibility of synthetic routes but also the ultimate pharmacological profile of the target compound. This guide offers an in-depth comparison of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a versatile reagent, against other common building blocks. We will explore its reactivity, the strategic advantages conferred by its unique structural motifs, and provide practical, data-driven insights to inform your synthetic choices.
Introduction: Deconstructing a Privileged Building Block
This compound is more than just an alkylating agent. It is a carefully designed molecule that offers two key features highly sought after in modern drug design: a reactive benzylic chloride handle for facile chemical modification and a 4-(2,2,2-trifluoroethoxy) substituent for modulating critical drug-like properties.[1][2]
-
The Reactive Handle: The chloromethyl group (-CH₂Cl) serves as a potent electrophile. Situated in the benzylic position, the carbon-chlorine bond is activated towards nucleophilic substitution, allowing for the straightforward introduction of the substituted benzyl moiety into a wide range of scaffolds. This reactivity is central to its function as a building block.[3][4]
-
The Modulating Substituent: The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a powerful tool for enhancing the pharmacokinetic profile of a drug candidate.[1][5][6] Its presence can significantly increase metabolic stability, improve lipophilicity, and influence receptor binding affinity.[1][2][5] The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, a common route of drug metabolism.[1][7][8]
This guide will dissect these features, comparing them to alternative chemical structures to provide a clear rationale for when and why this compound is the optimal choice for your synthesis.
Comparative Reactivity Analysis
The utility of a building block begins with its reactivity. Here, we compare the benzylic chloride of our topic compound with other common leaving groups and electronically different aromatic systems.
The choice of halogen on the benzylic carbon is a primary determinant of reaction rate in nucleophilic substitution reactions. The reactivity order is governed by the leaving group's ability, which is inversely proportional to its basicity.[9]
Reactivity Trend: I > Br > Cl [9]
-
Benzyl Iodide Analogs: These are the most reactive due to the excellent leaving group ability of the iodide ion.[9] This high reactivity can be advantageous for sluggish reactions or with weak nucleophiles but may lead to issues with stability and unwanted side reactions.
-
Benzyl Bromide Analogs: Offering a balance of high reactivity and better stability than the iodide, benzyl bromides are often a go-to choice for many transformations.[10]
-
This compound (Our Focus): While benzyl chlorides are the least reactive in this series, this is often a significant advantage.[9] Its moderated reactivity allows for greater control, higher selectivity, and often cleaner reactions with fewer side products. It is also typically more cost-effective and has a longer shelf-life than its more reactive counterparts.
Expert Insight: The "slower" reactivity of the chloride is a feature, not a bug. In complex syntheses, especially on a large scale, controlled reactivity is paramount to ensure reproducibility and minimize purification challenges. The stability of the chloride allows for a wider range of reaction conditions to be explored without significant degradation of the starting material.
| Building Block | Leaving Group | Relative Reactivity | Key Considerations |
| Benzyl Iodide Analog | I⁻ | Highest | Most reactive, least stable, potential for side reactions.[9] |
| Benzyl Bromide Analog | Br⁻ | High | Good balance of reactivity and stability.[9][10] |
| 1-(Chloromethyl) Analog | Cl⁻ | Moderate | Excellent stability, high selectivity, cost-effective. [9] |
The Impact of the para-Substituent: Modulating Physicochemical Properties
The true power of this compound lies in the influence of the trifluoroethoxy group. Let's compare it to other common para-substituents.
The trifluoroethoxy group is often used as a bioisostere for other groups, but it brings a unique combination of properties.[5][11]
-
Metabolic Stability: The primary reason for incorporating a trifluoroethoxy group is to block metabolic oxidation.[1][5][7] Aromatic rings, particularly at the para-position, are susceptible to hydroxylation by CYP enzymes. The robust C-F bonds of the trifluoroethoxy group effectively shield this position, leading to a longer drug half-life and improved bioavailability.[1][5][7] In contrast, a simple methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) group is prone to O-dealkylation, another common metabolic pathway.
-
Lipophilicity and Permeability: Fluorinated groups significantly increase a molecule's lipophilicity (fat-solubility).[1][2][5] This enhanced lipophilicity can improve a drug's ability to cross cell membranes, aiding in absorption and distribution throughout the body.[1][2]
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing.[5] This can influence the pKa of nearby functional groups and modulate interactions with biological targets, potentially enhancing binding affinity.[1][5]
| Building Block | para-Substituent | Key Property Impact |
| 4-Methoxybenzyl chloride | -OCH₃ | Prone to metabolic O-dealkylation. |
| 4-Chlorobenzyl chloride | -Cl | Increases lipophilicity, but can be a metabolic hotspot. |
| 4-(Trifluoromethyl)benzyl chloride | -CF₃ | Electron-withdrawing, metabolically stable, but different electronics than an ether.[5][12] |
| This compound | -OCH₂CF₃ | Blocks para-hydroxylation, increases lipophilicity, metabolically robust. [1][2][5] |
Workflow Diagram: Building Block Selection Logic
Caption: Decision workflow for selecting the appropriate benzyl halide building block.
Experimental Protocols and Performance Data
To provide a practical context, we present a general protocol for a nucleophilic substitution reaction and compare the expected outcomes.
This protocol outlines a typical Sₙ2 reaction, a common application for this class of building blocks.
Objective: To compare the efficiency of different benzyl halides in the N-alkylation of morpholine.
Materials:
-
This compound
-
1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a stirred solution of morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile (10 mL/mmol of halide), add the respective benzyl halide (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting halide is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired tertiary amine.
Experimental Workflow Diagram
Sources
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- 3. quora.com [quora.com]
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- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Guide to the Efficacy of Drug Scaffolds Synthesized with 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, employed to enhance critical drug properties such as metabolic stability, binding affinity, and bioavailability. The 4-(2,2,2-trifluoroethoxy)benzyl group, introduced via the versatile reagent 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, represents a significant scaffold in the design of targeted therapeutics. This guide provides a comparative analysis of the efficacy of drug candidates incorporating this moiety, using a hypothetical Selective Androgen Receptor Modulator (SARM), herein designated as "Compound TF-B," as a case study. We will compare its performance against a structurally similar non-fluorinated analogue, "Compound Me-B," to elucidate the specific advantages conferred by the trifluoroethoxy group. This analysis is supported by established experimental protocols and quantitative data to provide a clear framework for efficacy evaluation.
Introduction: The Strategic Role of the Trifluoroethoxy Moiety in Drug Design
In drug discovery, the addition of fluorine-containing groups is a well-established strategy to optimize a molecule's pharmacokinetic and pharmacodynamic profile.[1] The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups, in particular, are prized for their unique electronic properties and metabolic resilience.[2][3] The trifluoroethoxy group (-OCH₂CF₃), installed by reagents like this compound, offers a nuanced alternative. It combines the metabolic stability imparted by the strong C-F bonds with a degree of conformational flexibility from the ethyl linker, which can be crucial for optimal receptor-ligand interactions.[4]
Key advantages of incorporating a trifluoroethoxy group include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoroethoxy group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1][5] This can block common metabolic pathways, increase the drug's half-life, and improve its overall bioavailability.[3][5]
-
Modulation of Lipophilicity: The group increases the molecule's lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1][3]
-
Improved Target Binding Affinity: The highly electronegative fluorine atoms create a strong dipole moment, making the trifluoroethoxy group a potential hydrogen bond acceptor and capable of engaging in favorable electrostatic interactions with a biological target.[1][3]
To illustrate these principles, this guide will compare two hypothetical SARMs:
-
Compound TF-B: A novel SARM synthesized using this compound, featuring a 4-(2,2,2-trifluoroethoxy)benzyl moiety.
-
Compound Me-B: A close structural analogue where the trifluoroethoxy group is replaced by a metabolically vulnerable methoxy group.
Mechanism of Action: Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that bind to androgen receptors (AR) in a tissue-selective manner.[6] Unlike traditional anabolic steroids, the goal of SARM development is to elicit the anabolic benefits in muscle and bone while minimizing the undesirable androgenic side effects in tissues like the prostate and skin.[7][8]
Upon binding to the AR in the cytoplasm, the SARM-AR complex translocates to the nucleus. There, it binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-regulatory proteins (coactivators or corepressors) to modulate the transcription of target genes. The tissue selectivity of a SARM is determined by the unique conformation it induces in the AR, which in turn dictates the specific set of co-regulators that are recruited.
Comparative Efficacy Evaluation
The efficacy of Compound TF-B and Compound Me-B can be rigorously compared through a series of standardized in vitro and in vivo assays.
A. In Vitro Androgen Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of each compound for the human androgen receptor.
-
Protocol:
-
Prepare a competitive binding assay using purified, recombinant human AR ligand-binding domain (LBD).
-
Use a high-affinity radiolabeled androgen, such as [³H]-Mibolerone, as the reporter ligand.
-
Incubate a fixed concentration of the AR-LBD and radioligand with increasing concentrations of the test compounds (Compound TF-B and Compound Me-B).
-
After reaching equilibrium, separate the bound from unbound radioligand using a filter plate.
-
Measure the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
B. In Vitro Transcriptional Activation (Reporter Gene) Assay
-
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of each compound as an AR agonist.
-
Protocol:
-
Use a suitable mammalian cell line (e.g., HEK293 or CV-1) that does not endogenously express AR.
-
Co-transfect the cells with two plasmids: one expressing the full-length human AR and another containing a luciferase reporter gene under the control of an ARE promoter.
-
After transfection, treat the cells with increasing concentrations of the test compounds or a reference agonist (e.g., Dihydrotestosterone, DHT).
-
Incubate for 24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal response relative to DHT).
-
C. In Vivo Hershberger Assay (Rat Model)
-
Objective: To assess the tissue-selective anabolic and androgenic activity in vivo.[6]
-
Protocol:
-
Use juvenile, castrated male rats (orchidectomized model) to eliminate endogenous androgen influence.
-
Administer the test compounds daily via oral gavage or subcutaneous injection for 7-10 days. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh key tissues: an anabolic tissue (levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles).
-
Calculate the percentage change in tissue weight relative to the vehicle control group to determine the anabolic and androgenic activity.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wpage.unina.it [wpage.unina.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
The molecular structure of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, featuring a reactive benzylic chloride and a fluorinated ether group, informs our safety recommendations. The chloromethyl group suggests potential for corrosive properties and alkylating activity, while the trifluoroethoxy group indicates the possibility of releasing hazardous decomposition products like hydrogen fluoride under thermal stress. Therefore, a cautious approach is paramount.
Core Hazard Assessment
Based on analogous compounds such as 1-(Chloromethyl)-4-(trifluoromethoxy)benzene, the primary hazards are anticipated to be:
-
Severe Skin Corrosion and Burns : The benzylic chloride moiety is highly reactive and can cause significant damage upon skin contact.
-
Serious Eye Damage : Contact with the eyes is likely to cause severe, potentially irreversible damage.
-
Respiratory Irritation : Vapors and aerosols can irritate the respiratory tract.
-
Harmful if Swallowed : Ingestion may lead to serious health consequences.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) . Always use a double-gloving technique. | Protects against skin corrosion and burns.[1] Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield . | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[1] |
| Body Protection | A chemical-resistant lab coat, worn over long-sleeved clothing and closed-toe shoes . Consider a chemical-resistant apron for larger quantities. | A lab coat provides a removable barrier in case of a spill.[1] An apron offers enhanced protection against splashes of corrosive materials. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood . If there's a risk of exceeding exposure limits, use a NIOSH-approved respirator. | A fume hood is the primary engineering control to minimize inhalation of vapors.[1] A respirator may be necessary for spill cleanup or if ventilation is inadequate. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, well-defined protocol is essential for both the safe handling and disposal of this compound.
Experimental Workflow: Safe Handling Protocol
-
Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Prepare all necessary equipment and reagents within the chemical fume hood.
-
Donning PPE : Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Handling : Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Spill Management : In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment. Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.
Disposal Plan: Managing Halogenated Organic Waste
-
Waste Segregation : All waste containing this compound, including contaminated consumables and absorbent materials, must be segregated as halogenated organic waste.[2][3]
-
Containerization : Collect waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal Route : Dispose of the waste through a licensed professional waste disposal service.[4] Incineration is a common and effective method for the disposal of halogenated organic compounds.[5][6] Do not dispose of this chemical down the drain or in regular trash.
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
